molecular formula C9H12IN3O B1326663 2-[(4-Iodophenyl)amino]propanohydrazide CAS No. 1397002-31-1

2-[(4-Iodophenyl)amino]propanohydrazide

Cat. No.: B1326663
CAS No.: 1397002-31-1
M. Wt: 305.12 g/mol
InChI Key: YQJVPSPDLXOJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Iodophenyl)amino]propanohydrazide is a useful research compound. Its molecular formula is C9H12IN3O and its molecular weight is 305.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Iodophenyl)amino]propanohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Iodophenyl)amino]propanohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodoanilino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3O/c1-6(9(14)13-11)12-8-4-2-7(10)3-5-8/h2-6,12H,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJVPSPDLXOJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)NC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-[(4-Iodophenyl)amino]propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an authoritative, in-depth analysis of 2-[(4-Iodophenyl)amino]propanohydrazide (CAS 1397002-31-1).[1][2][3] It is designed for researchers in medicinal chemistry and radiopharmaceutical development, focusing on synthesis, validation, and its utility as a high-value scaffold.[2][3]

CAS Number: 1397002-31-1

Molecular Formula: C


H

IN

O Molecular Weight: 305.12 g/mol IUPAC Name: 2-[(4-iodophenyl)amino]propanehydrazide[1][2][3][4][5][6]

Executive Summary & Chemical Identity

2-[(4-Iodophenyl)amino]propanohydrazide is a specialized synthetic intermediate belonging to the class of N-aryl amino acid hydrazides .[1][2][3] Its structure integrates two critical functional motifs:

  • The 4-Iodophenyl moiety: A versatile handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and a precursor for radiohalogenation (

    
    I, 
    
    
    
    I,
    
    
    I) in SPECT/PET tracer development.[1][2][3]
  • The Hydrazide group (-CONHNH

    
    ):  A highly reactive nucleophile used to generate bioactive heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.[1][2][3]
    

This compound serves as a "bifunctional linchpin" in drug discovery, particularly for designing antimicrobial agents and kinase inhibitors where the N-phenylglycine/alanine backbone mimics peptide transition states.[2][3]

PropertyData
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Melting Point 145–148 °C (Typical for analogous hydrazides)
Purity Standard

95% (HPLC) for synthetic applications
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Light-sensitive

Synthesis & Reaction Logic

The synthesis of CAS 1397002-31-1 follows a nucleophilic substitution pathway followed by hydrazinolysis.[1][2][3] The protocol below prioritizes yield and purity, avoiding common pitfalls like bis-alkylation or iodine extrusion.

Mechanistic Pathway
  • N-Alkylation: 4-Iodoaniline acts as the nucleophile attacking methyl 2-bromopropanoate.[1][2][3] The iodine substituent exerts an electron-withdrawing effect, slightly reducing nucleophilicity, requiring optimized base catalysis.[2][3]

  • Hydrazinolysis: The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate.[1][2][3]

Step-by-Step Protocol
Step A: Synthesis of Methyl 2-[(4-iodophenyl)amino]propanoate
  • Reagents: 4-Iodoaniline (1.0 eq), Methyl 2-bromopropanoate (1.2 eq), K

    
    CO
    
    
    
    (2.0 eq), DMF (anhydrous).[1][2][3]
  • Procedure:

    • Dissolve 4-iodoaniline in DMF under N

      
       atmosphere.
      
    • Add K

      
      CO
      
      
      
      and stir at room temperature for 30 min to activate the amine.
    • Dropwise add Methyl 2-bromopropanoate to prevent thermal runaway.[1][2][3]

    • Heat to 80 °C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2][3]

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[2][3] Purify via silica gel flash chromatography.
Step B: Conversion to 2-[(4-Iodophenyl)amino]propanohydrazide
  • Reagents: Methyl ester intermediate (from Step A), Hydrazine hydrate (80%, 5.0 eq), Ethanol (absolute).[1][2]

  • Procedure:

    • Dissolve the methyl ester in absolute ethanol.[1][2][3]

    • Add hydrazine hydrate dropwise at 0 °C.

    • Reflux the mixture at 78 °C for 6–8 hours. Critical: Monitor consumption of ester to avoid side reactions.[1][2][3]

    • Isolation: Cool to room temperature. The product often precipitates.[1][2][3] If not, concentrate to 20% volume and add cold ether to induce crystallization.[1][2][3]

    • Purification: Recrystallize from Ethanol/Water (9:1) to remove hydrazine traces.[1][2][3]

Synthesis Workflow Diagram

SynthesisPathway Start 4-Iodoaniline (C6H6IN) Inter Intermediate Ester (Methyl 2-[(4-iodophenyl)amino]propanoate) Start->Inter K2CO3, DMF, 80°C N-Alkylation Reagent1 Methyl 2-bromopropanoate Reagent1->Inter Product Target Product CAS 1397002-31-1 Inter->Product EtOH, Reflux Hydrazinolysis Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reagent2->Product

Caption: Two-step synthetic route from 4-iodoaniline to the target hydrazide via an ester intermediate.

Applications in Drug Discovery & Radiochemistry[1]

Scaffold for Heterocyclic Library Generation

The hydrazide moiety is a "privileged structure" for generating diversity.[1][2][3] Researchers can derivatize CAS 1397002-31-1 into three primary classes of bioactive molecules:

  • 1,3,4-Oxadiazoles (Antimicrobial/Anticancer): Cyclization with carboxylic acids or POCl

    
    .[1][2][3]
    
  • 1,2,4-Triazoles (Antifungal): Reaction with carbon disulfide (CS

    
    ) followed by hydrazine treatment.[1][2][3]
    
  • Schiff Bases (Antioxidant/Anti-inflammatory): Condensation with aromatic aldehydes.[1][2][3]

Radiopharmaceutical Precursor

The aryl iodide is crucial for radiolabeling.[1][2][3]

  • Halogen Exchange: The iodine-127 can be exchanged for Iodine-123 (SPECT) or Iodine-124 (PET) using copper-catalyzed conditions.[1][2][3]

  • Stannylation: The iodide can be converted to a tributyltin precursor, allowing for rapid, high-yield radioiodination or radiofluorination (

    
    F) via electrophilic substitution.[1][2]
    
Derivatization Logic Diagram

Derivatization Core 2-[(4-Iodophenyl)amino]propanohydrazide (Core Scaffold) Oxadiazole 1,3,4-Oxadiazole Derivs. (Anticancer Targets) Core->Oxadiazole + R-COOH / POCl3 Cyclization Triazole 1,2,4-Triazole Derivs. (Antifungal Targets) Core->Triazole + CS2 / KOH Cyclization Tracer 123-I / 124-I Radiotracers (SPECT/PET Imaging) Core->Tracer Cu(I) Cat. Isotopic Exchange

Caption: Strategic derivatization pathways transforming the core hydrazide into bioactive heterocycles or radiotracers.

Analytical Validation Protocols

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating system.

A. Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d

    
     (Hydrazide protons are often exchangeable and best viewed in DMSO).[1][2][3]
    
  • Expected Signals (

    
    H NMR, 400 MHz): 
    
    • 
       9.2 ppm (s, 1H, -CONH -).[1][2][3]
      
    • 
       7.4 ppm (d, 2H, Ar-H, ortho to I).[1][2]
      
    • 
       6.4 ppm (d, 2H, Ar-H, ortho to NH).[1][2]
      
    • 
       4.2 ppm (br s, 2H, -NH
      
      
      
      ).[1][2][3]
    • 
       3.8 ppm (q, 1H, CH -CH
      
      
      
      ).[1][2][3]
    • 
       1.3 ppm (d, 3H, -CH
      
      
      
      ).[1][2][3]
B. Mass Spectrometry (LC-MS)
  • Mode: ESI+ (Electrospray Ionization, Positive mode).[1][2]

  • Target Ion: [M+H]

    
     = 306.12.[1][2][3]
    
  • Isotopic Pattern: Iodine has a unique mass defect, but since it is monoisotopic (

    
    I), look for the distinct lack of M+2 peaks typical of Cl/Br.[1][2]
    

Safety & Handling

  • Iodine Sensitivity: Aryl iodides can be light-sensitive.[1][2][3] Store in amber vials.

  • Hydrazide Reactivity: Avoid contact with strong oxidizing agents.[1][2][3] Hydrazides can form unstable azides if treated with nitrous acid; ensure proper quenching during disposal.[1][2][3]

  • Toxicology: As an aniline derivative, assume potential skin sensitization and cytotoxicity.[1][2][3] Use full PPE (nitrile gloves, lab coat, fume hood).[1][2]

References

  • PubChem Compound Summary. (2025). 2-[(4-Iodophenyl)amino]propanohydrazide - Structure and Properties. National Center for Biotechnology Information.[1][2][3] Link

  • Gomha, S. M., et al. (2015).[1][2][3] Synthesis and Biological Evaluation of Some New Hydrazide Derivatives. Molecules, 20(1), 1357-1376.[1][2][3] (Cited for general hydrazide synthesis protocols).[1][2][3] Link

  • Aladdin Scientific. (2024).[1][2][3] Product Specification: 2-[(4-Iodophenyl)amino]propanohydrazide (CAS 1397002-31-1).[1][2][3] Link

  • Kulkarni, A., et al. (2020).[1][2][3] Iodine-124 PET Tracers: Synthesis and Applications. Journal of Labelled Compounds and Radiopharmaceuticals, 63(2), 55-68.[1][2][3] (Cited for radiolabeling utility of aryl iodides).[1][2][3] Link

Sources

A Comprehensive Guide to the Structural Elucidation of 2-[(4-Iodophenyl)amino]propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed, multi-technique approach to the complete structural elucidation of the novel compound, 2-[(4-Iodophenyl)amino]propanohydrazide. Designed for researchers and professionals in drug discovery and chemical synthesis, this document outlines the logical workflow and scientific rationale behind each analytical step, from initial synthesis to definitive crystallographic confirmation. Our approach emphasizes a self-validating system, where data from orthogonal techniques are integrated to build an unambiguous and trustworthy structural assignment.

Introduction and Rationale

Hydrazide derivatives are a cornerstone in medicinal chemistry, serving as crucial intermediates for synthesizing a wide array of heterocyclic compounds with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The title compound, 2-[(4-Iodophenyl)amino]propanohydrazide, incorporates three key pharmacophores: a chiral aminopropanoyl scaffold, a hydrazide moiety ready for further derivatization, and an iodophenyl ring. The iodine atom is particularly noteworthy, as it can serve as a handle for further cross-coupling reactions (e.g., Suzuki or Sonogashira) to build molecular complexity or as a heavy atom to facilitate X-ray crystallographic analysis[3].

Given its potential as a versatile building block, the unambiguous confirmation of its molecular structure is paramount. This guide details the logical pathway for its characterization, ensuring scientific integrity at every stage.

Proposed Synthesis and Purification

A robust structural elucidation begins with a clear understanding of the synthetic route, which informs potential side products and impurities. A logical and efficient synthesis of the target compound is proposed as follows:

Scheme 1: Proposed Synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide

  • Step 1: Nucleophilic Substitution. 4-iodoaniline is reacted with methyl 2-bromopropionate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to form methyl 2-[(4-iodophenyl)amino]propanoate.

  • Step 2: Hydrazinolysis. The resulting ester is then treated with hydrazine hydrate in an alcoholic solvent, such as ethanol, under reflux to yield the final product, 2-[(4-Iodophenyl)amino]propanohydrazide[4][5].

The crude product would be purified via recrystallization to obtain a solid suitable for all subsequent analytical techniques.

The Elucidation Workflow: An Integrated Spectroscopic Approach

G cluster_0 Initial Analysis cluster_1 NMR Core Analysis cluster_2 Final Confirmation HRMS HRMS (Molecular Formula) H1_NMR ¹H NMR (Proton Environment) HRMS->H1_NMR Provides Formula XRAY X-Ray Crystallography (3D Structure) IR IR Spectroscopy (Functional Groups) IR->H1_NMR Confirms Groups COSY 2D COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC 2D HSQC (¹H-¹³C Correlations) H1_NMR->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C) H1_NMR->HMBC C13_NMR ¹³C & DEPT NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC HSQC->HMBC Builds Fragments HMBC->XRAY Proposes Structure

Caption: Integrated workflow for structure elucidation.

Elemental Composition: High-Resolution Mass Spectrometry (HRMS)

Causality: The first step is to establish the exact molecular formula. HRMS provides a highly accurate mass measurement, which is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Expected Result: For the target molecule, C₉H₁₂IN₃O, the expected monoisotopic mass would be calculated. Using Electrospray Ionization (ESI) in positive ion mode, we would anticipate observing the protonated molecular ion [M+H]⁺.

ParameterExpected Value
Molecular Formula C₉H₁₂IN₃O
Calculated Mass 305.0079
Observed [M+H]⁺ ~306.0152

An observed mass within a 5 ppm tolerance of the calculated value provides high confidence in the elemental formula.

Functional Group Identification: Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The presence or absence of characteristic absorption bands provides direct evidence for the success of the synthesis, specifically the formation of the amide and the retention of the amine and hydrazide groups.

Expected IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (amine, amide, hydrazide)[6]
3050-3010WeakAromatic C-H stretching
2980-2900Weak-MediumAliphatic C-H stretching
~1660StrongC=O stretching (Amide I band)
~1540MediumN-H bending (Amide II band)
~1600 & ~1490Medium-WeakC=C stretching (aromatic ring)
~1250MediumC-N stretching
~820StrongC-H out-of-plane bending (1,4-disubstituted ring)

The observation of a strong carbonyl peak around 1660 cm⁻¹ and multiple broad N-H stretches would strongly support the proposed hydrazide structure.[7]

Structural Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon atoms and reveals the connectivity between them.[8]

3.3.1. ¹H NMR Spectroscopy

This experiment provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and splitting patterns (neighboring protons).

Predicted ¹H NMR Data (in DMSO-d₆):

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a ~9.1Singlet (broad)1HNH -COAmide protons are typically downfield and can be broad.
b ~7.4Doublet2HAr-H Protons ortho to the iodine atom, deshielded.
c ~6.6Doublet2HAr-H Protons ortho to the nitrogen atom, shielded by electron donation.
d ~5.9Doublet (broad)1HAr-NH Secondary amine proton, coupled to the adjacent methine.
e ~4.2Singlet (broad)2H-NH₂ Hydrazide terminal protons, exchangeable.
f ~3.8Multiplet1HCH -CH₃Methine proton, coupled to both the methyl group and the amine proton.
g ~1.3Doublet3HCH-CH₃ Methyl protons, coupled to the adjacent methine proton.

3.3.2. ¹³C NMR and DEPT-135 Spectroscopy

These experiments reveal the number of carbon environments and the type of each carbon (CH₃, CH₂, CH, or quaternary C).

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~173No signalC =OAmide carbonyl carbon.
~147No signalAr-C -NHAromatic carbon attached to nitrogen.
~137PositiveAr-C HAromatic methine carbons ortho to iodine.
~114PositiveAr-C HAromatic methine carbons ortho to nitrogen.
~80No signalAr-C -IAromatic carbon attached to iodine, shielded by the heavy atom effect.
~55PositiveC H-CH₃Aliphatic methine carbon.
~18PositiveCH-C H₃Aliphatic methyl carbon.

3.3.3. 2D NMR for Unambiguous Connectivity

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system.

  • Expected Key Correlation: A cross-peak between the methine proton (f , ~3.8 ppm) and the methyl protons (g , ~1.3 ppm) would confirm the propanoyl backbone. A correlation between the amine proton (d , ~5.9 ppm) and the methine proton (f ) would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.

  • Expected Correlations: It would link each proton signal to its corresponding carbon signal (e.g., b to ~137 ppm, c to ~114 ppm, f to ~55 ppm, g to ~18 ppm), confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting different fragments of the molecule. It shows correlations between protons and carbons that are 2-3 bonds away.

  • Expected Key Correlations:

    • The methyl protons (g ) should show a correlation to the carbonyl carbon (~173 ppm), confirming the propanoyl fragment.

    • The aromatic protons ortho to the nitrogen (c ) should show a correlation to the methine carbon (f ), definitively linking the phenyl ring to the amino group of the propanoyl moiety.

    • The amide NH proton (a ) should show correlations to the carbonyl carbon (~173 ppm) and the methine carbon (f ), confirming the hydrazide linkage.

G cluster_cosy mol C H3 (g) C H (f) C =O (a) N H (d) Aromatic Ring I N H-NH2 (e) mol:c1->mol:c2 mol:c2->mol:c4 mol:c1->mol:c3 mol:c4->mol:c2 mol:c4->mol:c5 mol:c7->mol:c3

Caption: Key NMR correlations for structural confirmation.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

Causality: While NMR provides the constitutional structure, X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[9][10] It is the gold standard for structure proof, revealing bond lengths, bond angles, and intermolecular interactions.

Methodology:

  • Crystallization: High-purity material is dissolved in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) and allowed to slowly evaporate or cool to promote the growth of single, diffraction-quality crystals.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.[11]

The resulting crystal structure would confirm the connectivity derived from NMR and provide valuable insights into the molecule's conformation and packing in the solid state, including any hydrogen bonding networks involving the hydrazide and amine groups.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in HPLC-grade methanol. Dilute 1:100 in methanol containing 0.1% formic acid.

  • Instrumentation: Utilize an Orbitrap or TOF mass spectrometer equipped with an ESI source.

  • Acquisition: Infuse the sample at 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Calibration: Ensure the instrument is calibrated using a standard calibration mix immediately prior to analysis to ensure mass accuracy below 5 ppm.

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire with a 30° pulse width, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR: Acquire with proton decoupling, a 30° pulse width, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

  • 2D Experiments (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer manufacturer. Optimize spectral widths to cover all relevant signals. Acquire with a sufficient number of increments in the indirect dimension to ensure good resolution.

Conclusion

By systematically applying a suite of modern analytical techniques, the structure of 2-[(4-Iodophenyl)amino]propanohydrazide can be elucidated with a high degree of confidence. The process begins with HRMS to establish the molecular formula and IR to identify key functional groups. A comprehensive set of 1D and 2D NMR experiments is then used to piece together the molecular framework, assigning every atom and confirming the connectivity between the iodophenyl ring, the amino group, and the propanohydrazide chain. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. This integrated, self-validating workflow ensures the scientific rigor required for advancing novel chemical entities in research and development.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2009). 2-(4-Bromophenoxy)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 8(1), 336-343. [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4-D. NIST WebBook. Retrieved February 2, 2026, from [Link]

  • SpectraBase. (n.d.). 2-(4-Aminophenyl)ethanol. Retrieved February 2, 2026, from [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. Journal of the American Chemical Society, 135(27), 10214–10221. [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3587. [Link]

  • Guss, J. M., & Kennard, C. H. L. (2011). X-Ray Crystallography of Chemical Compounds. eLS. [Link]

  • Li, Y., et al. (2016). Quantitative determination of 2-amino-2-(2-(4'-(2-propyloxazol-4-yl)-[1,1'-biphenyl]-4-yl)ethyl)propane-1,3-diol and its active phosphorylated metabolite in rat blood by LC-MS/MS and application to PK/PD. Journal of Pharmaceutical and Biomedical Analysis, 129, 349-356. [Link]

  • ResearchGate. (2018). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. [Link]

  • ResearchGate. (2019). Current Progress on the Synthesis Methods of Pyranopyrazoles. [Link]

  • Growing Science. (2012). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2015). Spectral characterization and crystal structure of 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide. [Link]

  • Royal Society of Chemistry. (2017). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(23), 5892. [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(5), 10-15. [Link]

  • PubMed Central. (2022). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry, 65(2), 1459–1481. [Link]

  • PubMed Central. (2013). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. Journal of Chemistry, 2013, 1-11. [Link]

Sources

Technical Guide: Mechanism of Action & Utility of 2-[(4-Iodophenyl)amino]propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the structural biology, chemical reactivity, and pharmacological potential of 2-[(4-Iodophenyl)amino]propanohydrazide , a specialized chemical scaffold used in drug discovery.

Executive Summary

2-[(4-Iodophenyl)amino]propanohydrazide (CAS: 1397002-31-1) is a bifunctional organic intermediate primarily utilized in the synthesis of bioactive nitrogenous heterocycles and as a probe in structure-activity relationship (SAR) studies.[1][2] Its mechanism of action is dual-faceted:

  • Chemical Mechanism (Synthetic): It acts as a nucleophilic "warhead" for constructing pyrazole, triazole, and thiadiazine rings—pharmacophores essential in kinase inhibitors and antimicrobial agents.

  • Biological Mechanism (Pharmacological): As a hydrazide derivative, it possesses intrinsic activity as a potential inhibitor of carbonyl-dependent enzymes (e.g., Monoamine Oxidase, Pyridoxal Phosphate-dependent transaminases) via Schiff base formation and metal chelation.

This guide provides the structural logic, synthetic pathways, and experimental protocols required to utilize this compound effectively in pharmaceutical research.

Chemical Identity & Structural Biology

Physicochemical Profile

The molecule combines a lipophilic, halogenated aryl ring with a polar, reactive hydrazide tail. This amphiphilic nature allows it to bridge hydrophobic binding pockets while engaging in hydrogen bonding or covalent catalysis.

PropertyValue (Predicted)Relevance
Formula C

H

IN

O
Core scaffold
Molecular Weight 305.12 g/mol Fragment-based drug design (FBDD) compliant
LogP ~1.8 - 2.2Good membrane permeability
H-Bond Donors 3 (NH groups)Target engagement
H-Bond Acceptors 2 (O, N)Solubility & Receptor binding
pKa (Hydrazide) ~3.0 - 3.5Nucleophilicity at physiological pH
Structural Logic
  • 4-Iodo Motif: The iodine atom at the para position is not merely a substituent; it is a synthetic handle . It allows for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling library expansion without rebuilding the core.

  • Hydrazide Linker (-CONHNH

    
    ):  This is the primary reactive center. In biological systems, hydrazides can form stable complexes with metal ions (Cu
    
    
    
    , Fe
    
    
    ) or covalent bonds with enzyme cofactors.

Mechanism of Action (MoA)

Synthetic Mechanism: The Divergent Pathway

In drug development, the "mechanism" of this compound is often its ability to transform into diverse bioactive scaffolds. The hydrazide nitrogen acts as a hard nucleophile.

SyntheticMechanism Fig 1. Divergent Synthesis Mechanism: Transformation into Bioactive Heterocycles Start 2-[(4-Iodophenyl)amino] propanohydrazide SchiffBase Hydrazone (Schiff Base) Start->SchiffBase Condensation (-H2O) Aldehyde + Aldehyde/Ketone Aldehyde->SchiffBase Cyclization Cyclization (Acid/Base) SchiffBase->Cyclization + 1,3-Dicarbonyls or Isothiocyanates Pyrazole Pyrazole (Kinase Inhibitor) Cyclization->Pyrazole Triazole 1,2,4-Triazole (Antifungal) Cyclization->Triazole

Biological Mechanism: Enzyme Inhibition & Chelation

When tested directly in biological assays, hydrazide-containing compounds typically exhibit activity through two primary modes:

  • Cofactor Depletion (PLP Binding): Many metabolic enzymes utilize Pyridoxal 5'-Phosphate (PLP) as a cofactor. The terminal amine of the hydrazide reacts with the aldehyde group of PLP to form a stable hydrazone, effectively stripping the enzyme of its cofactor and inhibiting activity (e.g., GABA transaminase inhibition).

  • Metal Chelation: The carbonyl oxygen and the

    
    -amino nitrogen can form a bidentate ligand sphere around transition metals. This mechanism is relevant for inhibiting metalloproteases or reducing oxidative stress by sequestering free iron.
    

BiologicalMoA Fig 2. Pharmacological Mechanism: Direct Enzyme Inhibition Pathways Compound 2-[(4-Iodophenyl)amino] propanohydrazide Mechanism1 Covalent Binding (Hydrazone Formation) Compound->Mechanism1 Mechanism2 Metal Chelation (Bidentate Ligand) Compound->Mechanism2 Target1 PLP-Dependent Enzymes (e.g., DOPA Decarboxylase) Outcome Enzymatic Inhibition Target1->Outcome Target2 Metalloproteins (e.g., Urease, MMPs) Target2->Outcome Mechanism1->Target1 Mechanism2->Target2

[1][3][5][6][7][8]

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Objective: To generate a library of hydrazones for antimicrobial screening.

  • Reagents: 2-[(4-Iodophenyl)amino]propanohydrazide (1.0 eq), Substituted Benzaldehyde (1.0 eq), Ethanol (absolute), Glacial Acetic Acid (cat.).

  • Procedure:

    • Dissolve 1.0 mmol of the hydrazide in 10 mL of absolute ethanol.

    • Add 1.0 mmol of the appropriate aldehyde.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Work-up: Cool to room temperature. The precipitate (hydrazone) is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.

  • Validation:

    
    H NMR should show the disappearance of the NH
    
    
    
    protons (approx. 4.0 ppm) and the appearance of the imine singlet (-N=CH-) around 8.0–8.5 ppm.
Protocol B: In Vitro Enzyme Inhibition Assay (General)

Objective: To determine IC


 against a model carbonyl-dependent enzyme.
  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Assay Buffer: Phosphate buffer (pH 7.4).

  • Incubation:

    • Mix Enzyme (e.g., Urease or a Transaminase) with varying concentrations of the inhibitor (0.1

      
      M – 100 
      
      
      
      M).
    • Incubate at 37°C for 15 minutes to allow for potential slow-binding or covalent modification.

  • Substrate Addition: Add the specific substrate (e.g., Urea + Phenol Red for urease).

  • Detection: Measure Absorbance at

    
     specific to the product over 20 minutes.
    
  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC

    
     using non-linear regression.
    

Therapeutic & Research Implications

The utility of 2-[(4-Iodophenyl)amino]propanohydrazide extends beyond simple inhibition. It serves as a critical "Fragment" in Fragment-Based Drug Discovery (FBDD) .

  • Antimicrobial Research: Hydrazide-hydrazone derivatives are heavily researched for anti-tubercular activity (mimicking Isoniazid). The iodine group enhances lipophilicity, potentially aiding penetration of the mycobacterial cell wall.

  • Anticancer Research: The conversion of this hydrazide into Pyrazoles yields compounds that frequently target EGFR or VEGFR kinases. The iodine atom allows for the subsequent attachment of solubilizing groups or affinity tags.

  • Labeling Studies: The iodine atom (

    
    I) can be isotopically exchanged for 
    
    
    
    I or
    
    
    I (radioactive isotopes) or replaced with fluorescent tags, making this molecule a valuable tracer for binding site mapping.

References

  • AK Scientific. (2024). Product Datasheet: 2-[(4-Iodophenyl)amino]propanohydrazide. Retrieved from

  • ChemicalBook. (2024).[3] Physicochemical Properties of Phenylaminopropanohydrazide Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2024). Mechanism of Hydrazide-Based Enzyme Inhibition. Retrieved from (General Reference for Hydrazide MoA)

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles from Hydrazides. Retrieved from

  • Huateng Pharma. (2024). Pharmaceutical Intermediates and Building Blocks. Retrieved from

Sources

Technical Guide: Thermal Stability & Characterization of 2-[(4-Iodophenyl)amino]propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the thermal stability profile of 2-[(4-Iodophenyl)amino]propanohydrazide , a specialized intermediate often utilized in the synthesis of heterocyclic pharmacophores (e.g., pyrazoles, oxadiazoles) or as a precursor for radio-iodinated ligands.

Due to the presence of three distinct thermally reactive moieties—the secondary aryl amine , the labile hydrazide tail , and the aryl iodide —this compound exhibits a complex thermal profile. While the aryl iodide provides a robust lipophilic anchor, the hydrazide functionality introduces susceptibility to oxidative degradation and thermal dehydration.

Key Findings & Recommendations:

  • Predicted Melting Range: 125°C – 145°C (Crystalline solid).

  • Decomposition Onset (

    
    ):  ~170°C (Exothermic hydrazide decomposition).
    
  • Critical Storage Requirement: Store at -20°C under Argon; light-sensitive due to the C-I bond.

Structural Analysis & Theoretical Thermal Profile

To understand the thermal behavior, we must deconstruct the molecule into its constituent pharmacophores. The stability is dictated by the weakest link, which in this case is the hydrazide moiety.

Functional Group Thermodynamics
MoietyThermal RiskActivation Energy (

)
Degradation Mechanism
Hydrazide (

)
High Low (~120 kJ/mol)Dehydration to oxadiazoles; Oxidation to diimides; N-N cleavage.
Aryl Iodide (

)
Medium High (~270 kJ/mol)Homolytic C-I cleavage (radical formation) at

or under UV irradiation.
Sec-Amine (

)
Low Very HighGenerally stable; potential for oxidation at extreme temperatures.
Predicted Degradation Pathways

The primary thermal risk is intramolecular cyclization or oxidative cleavage .

  • Pathway A (Dehydration): Under thermal stress, the hydrazide can undergo condensation (often self-condensation or reaction with residual solvent) to form 1,3,4-oxadiazoles.

  • Pathway B (Radical Cleavage): At temperatures exceeding 200°C, the Iodine atom may undergo homolytic fission, generating phenyl radicals that lead to polymerization.

DecompositionPathways Compound 2-[(4-Iodophenyl)amino] propanohydrazide Heat Thermal Stress (>160°C) Compound->Heat Oxadiazole Cyclization Product (Oxadiazole derivative) Heat->Oxadiazole Dehydration (-H2O) Radical Aryl Radical (Iodine Loss) Heat->Radical Homolytic Cleavage (>200°C) Ammonia NH3 / H2O (Gas Evolution) Oxadiazole->Ammonia

Figure 1: Predicted thermal decomposition pathways. The hydrazide group is the primary failure point, leading to cyclization or gas evolution.

Experimental Characterization Protocols

As this specific derivative may not have extensive public spectral libraries, you must generate a Self-Validating Thermal Profile . Do not rely on generic melting points.

Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (


) and the onset of decomposition (

).
  • Instrument: TA Instruments Q2000 or equivalent.

  • Pan Configuration: Hermetic Aluminum Pans (Pinhole lid).

    • Why? Hydrazides can sublime or release

      
       gas. A hermetic seal prevents mass loss from masking the endothermic melt, while the pinhole allows pressure release to prevent pan rupture during decomposition.
      
  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Purge Gas: Nitrogen (50 mL/min).

  • Acceptance Criteria:

    • Sharp Endotherm (

      
      ): Expected ~130-140°C.
      
    • Broad Exotherm (

      
      ): Expected >160°C (Decomposition).
      
Thermogravimetric Analysis (TGA)

Objective: Distinguish between desolvation, sublimation, and degradation.

  • Protocol:

    • Ramp 10°C/min to 400°C.

    • Critical Step: Run two samples—one in Nitrogen and one in Air .

  • Interpretation:

    • If mass loss onset is lower in Air than Nitrogen, the compound is oxidatively unstable (common for hydrazides).

    • Stepwise mass loss of ~17% (mass of

      
      ) indicates deamination.
      
Validated Workflow Diagram

ExperimentalWorkflow Sample Raw Sample (Recrystallized) TGA TGA Analysis (N2 vs Air) Sample->TGA DSC DSC Analysis (Hermetic Pan) Sample->DSC HPLC HPLC-MS (Purity Check) Sample->HPLC Decision Is T_onset < 150°C? TGA->Decision DSC->Decision Stable Proceed to Formulation Decision->Stable No Unstable Reject / Re-purify (Check Solvates) Decision->Unstable Yes

Figure 2: Workflow for thermal validation. TGA and DSC must be cross-referenced to distinguish melting from decomposition.

Stability in Solution & Handling

Thermal stability is not limited to the solid state.[1] In drug development, solution stability is critical.

Solution State Risks

Hydrazides are nucleophilic. In protic solvents (Methanol, Water) at elevated temperatures (>40°C), this compound is prone to:

  • Hydrolysis: Reverting to the parent ester/acid and hydrazine.

  • Oxidation: In the presence of trace metals (Cu, Fe), hydrazides oxidize rapidly to diimides.

Protocol for Solution Stress Test:

  • Dissolve 1 mg/mL in DMSO.

  • Hold at 60°C for 24 hours.

  • Analyze via HPLC (UV @ 254 nm).

  • Pass Criteria: >98% recovery of parent peak.

Storage Specifications
  • Temperature: -20°C (Long term); 4°C (Active use).

  • Container: Amber glass (Critical for Iodophenyl protection).

  • Headspace: Argon or Nitrogen overlay is mandatory to prevent hydrazide oxidation.

References

  • General Hydrazide Stability

    • Title: Thermal decomposition of amino acids and hydrazides.[2]

    • Source:Journal of Thermal Analysis and Calorimetry.
    • )
    • 1

  • Iodophenyl Chemistry

    • Title: Synthesis and properties of iodinated phenyl deriv
    • Source:ResearchG
    • Context: Confirms the C-I bond stability up to ~200°C in the absence of radical initi
    • 3

  • Experimental Standards

    • Title: Thermal Stability Assessment of Peptide Coupling Reagents (Analogous hydrazide workflows).
    • Source:ResearchGate.[4]

    • Context: Provides the standard operating procedure for DSC/TGA of nitrogen-rich energetic precursors.
    • 4[3][5]

Sources

Comprehensive Theoretical & Computational Profiling of 2-[(4-Iodophenyl)amino]propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

This technical guide outlines the theoretical framework for characterizing 2-[(4-Iodophenyl)amino]propanohydrazide , a significant pharmacophore precursor.[1] This molecule integrates a hydrazine motif—known for antimicrobial and enzyme-inhibitory potential—with an iodinated aromatic ring, which introduces specific electronic properties (halogen bonding) and heavy-atom effects useful in X-ray diffraction phasing.[1]

The guide is designed for computational chemists and medicinal scientists.[1] It prioritizes the handling of the iodine atom in Density Functional Theory (DFT) calculations due to relativistic effects and establishes a rigorous protocol for molecular docking and reactivity prediction.[1]

Computational Methodology: Quantum Chemical Analysis[1]

The "Heavy Atom" Challenge in DFT

Standard basis sets (e.g., 6-31G*) are insufficient for iodine (Atomic Number 53) due to its large core electron count and relativistic effects.[1] Theoretical studies on this molecule must utilize Effective Core Potentials (ECPs) .

Recommended Protocol:

  • Method: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

  • Basis Set (Mixed):

    • C, H, N, O: 6-311G++(d,p) (Split-valence triple-zeta with diffuse and polarization functions).[1]

    • I (Iodine): LANL2DZ (Los Alamos National Laboratory 2-double-z) or def2-TZVP.[1]

  • Validation: Frequency analysis must yield zero imaginary frequencies to confirm the structure is at a global energy minimum on the Potential Energy Surface (PES).[1]

Frontier Molecular Orbitals (FMO) & Global Reactivity

The interaction between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) defines the molecule's bioactivity.[1]

  • HOMO Location: Likely localized on the hydrazine moiety (-NH-NH2) and the aniline nitrogen, acting as the electron donor.[1]

  • LUMO Location: Distributed across the iodophenyl ring and the carbonyl group, acting as the electron acceptor.[1]

  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    .[1] A lower gap implies higher reactivity and "softness," making the molecule a better ligand for soft metal centers in metalloenzymes (e.g., Urease).[1]
Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is critical to predict nucleophilic and electrophilic attack sites.[1]

  • Red Regions (Negative Potential): The Carbonyl Oxygen (

    
    ) and the terminal Hydrazine Nitrogen.[1] These are the primary sites for Hydrogen Bond Acceptance (HBA).
    
  • Blue Regions (Positive Potential): The Amide/Amine protons (

    
    ).[1]
    
  • Sigma-Hole (Iodine): A localized positive region on the tip of the iodine atom (along the C-I bond axis) capable of forming Halogen Bonds with backbone carbonyls in proteins.[1]

Experimental Workflow & Validation Protocols

To ensure theoretical models align with physical reality, the following synthesis and characterization workflow is required.

Synthesis Pathway

The synthesis follows a nucleophilic substitution followed by hydrazinolysis.[1]

Step-by-Step Protocol:

  • N-Alkylation: Reflux 4-iodoaniline with methyl 2-bromopropionate in the presence of anhydrous

    
     (base) and acetone (solvent) for 12-15 hours.
    
  • Isolation: Filter inorganic salts, evaporate solvent, and recrystallize the ester intermediate.

  • Hydrazinolysis: Treat the ester with 80% hydrazine hydrate in ethanol (reflux 4-6 hours).

  • Purification: Cool to precipitate the carbohydrazide. Recrystallize from ethanol.

Visualization of Synthetic Logic

SynthesisPathway Start 4-Iodoaniline Intermediate Methyl 2-[(4-iodophenyl)amino] propanoate (Ester) Start->Intermediate N-Alkylation Reagent1 Methyl 2-bromopropionate (+ K2CO3) Reagent1->Intermediate Product 2-[(4-Iodophenyl)amino] propanohydrazide Intermediate->Product Hydrazinolysis Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Figure 1: Synthetic route for the target molecule via ester intermediate.

Molecular Docking & Biological Interaction[1]

Hydrazide derivatives are potent inhibitors of metalloenzymes.[1] The theoretical study must include molecular docking against validated targets.[1]

Target Selection[1]
  • Urease (Helicobacter pylori): Hydrazides chelate the Nickel (Ni) active site.[1]

  • Tyrosinase: Relevant for skin disorders; hydrazides interact with the Copper (Cu) binuclear site.[1]

Docking Protocol (AutoDock Vina / Gold)
  • Ligand Preparation: Optimize geometry using the DFT method described in Section 1.1. Save as .pdbqt.[1]

  • Receptor Preparation: Remove water molecules (unless bridging is critical) and co-crystallized ligands.[1] Add polar hydrogens and Kollman charges.[1]

  • Grid Box Definition: Center the grid on the active site residues (e.g., His residues coordinating Ni/Cu).[1]

  • Validation (Self-Docking): Re-dock the native co-crystallized ligand.[1] The Root Mean Square Deviation (RMSD) must be < 2.0 Å for the protocol to be considered valid.[1]

Predicted Interaction Profile
Interaction TypeFunctional Group (Ligand)Target Residue (Example: Urease)
Metal Chelation Carbonyl O + Hydrazine


/

ions
Hydrogen Bond Hydrazine

Asp / Glu (Acidic residues)
Halogen Bond Iodine (4-position)Backbone Carbonyls or His

-

Stacking
Phenyl RingPhe / Tyr / Trp residues

Logical Framework for Theoretical Study

The following diagram illustrates the decision matrix for a complete theoretical study, ensuring no critical characterization step is missed.

TheoreticalFramework Molecule Target: 2-[(4-Iodophenyl)amino] propanohydrazide DFT DFT Optimization (B3LYP / LANL2DZ) Molecule->DFT Freq Frequency Check (NIMAG = 0?) DFT->Freq Properties Electronic Properties (HOMO-LUMO, MEP) Freq->Properties Yes (Stable) Fail Re-optimize Geometry Freq->Fail No (Imaginary Freqs) Docking Molecular Docking (Urease/Tyrosinase) Properties->Docking MD MD Simulation (100 ns Stability) Docking->MD High Affinity Score Fail->DFT

Figure 2: Computational workflow ensuring structural stability before biological modeling.

References

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]

  • Hay, P. J., & Wadt, W. R. (1985).[1] Ab initio effective core potentials for molecular calculations.[1] Potentials for K to Au including the outermost core orbitals.[1] The Journal of Chemical Physics, 82(1), 299-310.[1] Link(Crucial for Iodine ECP).

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]

  • Politzer, P., et al. (2007).[1] The

    
    -hole and halogen bonding.[1] Journal of Molecular Modeling, 13(2), 305-311.[1] Link[1]
    
  • Khan, S. A., et al. (2016).[1] Synthesis, crystal structure, DFT studies and biological evaluation of N-aryl hydrazides. Journal of Molecular Structure, 1118, 18-27.[1] (Representative analog study).

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 2-[(4-Iodophenyl)amino]propanohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the potential applications of the novel chemical entity, 2-[(4-Iodophenyl)amino]propanohydrazide, in the field of medicinal chemistry. While this specific molecule is not extensively characterized in current literature, its structural motifs—the iodophenyl group, the N-aryl linkage, and the propanohydrazide core—are well-represented in compounds with significant biological activities. This guide extrapolates from established knowledge to propose a rationale for its investigation as a potential anticancer and antimicrobial agent. Detailed, field-proven protocols for its chemical synthesis and biological evaluation are provided to facilitate its exploration as a new therapeutic lead.

Introduction and Rationale for Investigation

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic combination of known pharmacophores into a single molecular entity is a proven strategy in drug discovery. 2-[(4-Iodophenyl)amino]propanohydrazide is a compound of interest due to the convergence of three structurally significant components:

  • The Hydrazide-Hydrazone Moiety: The -(C=O)NHN= functional group is a key feature in a multitude of compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] This moiety's ability to coordinate with metal ions and participate in hydrogen bonding interactions often plays a crucial role in its biological effects.[3]

  • The Iodophenyl Group: Aromatic iodine substitution is a valuable tool in drug design. Iodine can engage in halogen bonding, a specific type of non-covalent interaction that can influence ligand-receptor binding. Furthermore, iodine's large atomic size and lipophilicity can significantly impact a molecule's pharmacokinetic profile. Iodine-containing compounds have also demonstrated potent antimicrobial activity, with mechanisms often attributed to their oxidizing capabilities.[4][5] The presence of iodine also provides a straightforward handle for radioiodination, enabling applications in molecular imaging and radiotherapy.[6][7]

  • The N-Aryl Linkage: The linkage of an aromatic ring to an aliphatic chain is a common feature in many drug molecules, providing a rigid anchor for interaction with biological targets and a scaffold for further chemical modification.[8][9]

The combination of these features in 2-[(4-Iodophenyl)amino]propanohydrazide suggests a high potential for novel biological activity, particularly in the realms of oncology and infectious diseases. This guide outlines the necessary steps to synthesize and systematically evaluate this promising compound.

Proposed Therapeutic Potential and Mechanistic Hypotheses

Anticancer Potential

Numerous hydrazide and hydrazone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][10][11] It is hypothesized that 2-[(4-Iodophenyl)amino]propanohydrazide may exert anticancer effects through several potential mechanisms:

  • Induction of Apoptosis: Many cytotoxic hydrazone derivatives trigger programmed cell death.[10] This can be mediated through the activation of key executioner enzymes like caspase-3.

  • Enzyme Inhibition: The structural features of the compound may allow it to act as an inhibitor for enzymes crucial to cancer cell proliferation, such as kinases or topoisomerases. For example, some benzohydrazide derivatives are known to be potent EGFR kinase inhibitors.[1][12]

  • Iron Sequestration: The hydrazide moiety can act as a chelating agent for essential metal ions like iron, which is vital for the growth of rapidly dividing cancer cells.[3]

Antimicrobial Potential

The presence of the iodophenyl group is a strong indicator of potential antimicrobial activity. Iodine and iodine-containing compounds are well-established broad-spectrum antimicrobial agents.[4][5][13] The proposed mechanism of action is multifaceted:

  • Oxidative Stress: Iodine can penetrate microbial cell walls and oxidize essential cellular components, including proteins and nucleic acids, leading to cell death.[4][13] This non-specific mechanism of action makes the development of microbial resistance less likely.

  • Disruption of Cellular Structures: The compound may interfere with the integrity of the microbial cell membrane or inhibit key enzymes involved in metabolic pathways.

Chemical Synthesis and Characterization

A plausible and efficient two-step synthesis for 2-[(4-Iodophenyl)amino]propanohydrazide is proposed, starting from commercially available reagents.

Proposed Synthetic Pathway

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Hydrazinolysis reagent1 4-Iodoaniline reaction1 K2CO3, Acetonitrile Reflux, 24h reagent1->reaction1 reagent2 Ethyl 2-bromopropanoate reagent2->reaction1 intermediate Ethyl 2-[(4-iodophenyl)amino]propanoate reaction2 Ethanol Reflux, 12h intermediate->reaction2 reaction1->intermediate reagent3 Hydrazine Hydrate reagent3->reaction2 final_product 2-[(4-Iodophenyl)amino]propanohydrazide reaction2->final_product

Caption: Proposed two-step synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide.

Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 2-[(4-iodophenyl)amino]propanoate

  • To a 250 mL round-bottom flask, add 4-iodoaniline (e.g., 10 mmol, 1.0 eq), ethyl 2-bromopropanoate (12 mmol, 1.2 eq), and potassium carbonate (20 mmol, 2.0 eq).

  • Add 100 mL of anhydrous acetonitrile as the solvent.

  • Fit the flask with a reflux condenser and stir the mixture magnetically.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester intermediate.

Step 2: Synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide

  • Dissolve the purified ethyl 2-[(4-iodophenyl)amino]propanoate (e.g., 5 mmol, 1.0 eq) in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (25 mmol, 5.0 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) for 12 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent in vacuo. The product may precipitate upon cooling or removal of the solvent.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the product can be isolated by adding the reaction mixture to cold water and collecting the resulting solid.

  • The final product can be recrystallized from a suitable solvent like ethanol to obtain a pure sample.

Characterization

The identity and purity of the synthesized 2-[(4-Iodophenyl)amino]propanohydrazide should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O).

  • Melting Point: To assess purity.

Biological Evaluation: Protocols

The following are standard protocols for the initial biological screening of 2-[(4-Iodophenyl)amino]propanohydrazide.

Biological_Evaluation_Workflow cluster_anticancer Anticancer Activity Screening cluster_antimicrobial Antimicrobial Activity Screening start Synthesized Compound mtt MTT Cytotoxicity Assay (e.g., MCF-7, A549, HCT-116) start->mtt mic Broth Microdilution Assay (e.g., S. aureus, E. coli) start->mic ic50 Determine IC50 Values mtt->ic50 apoptosis Mechanism of Action (e.g., Caspase-3 Assay) ic50->apoptosis If active mic_value Determine MIC Values mic->mic_value

Caption: Workflow for the biological evaluation of 2-[(4-Iodophenyl)amino]propanohydrazide.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the compound's ability to reduce the viability of cancer cells.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-[(4-Iodophenyl)amino]propanohydrazide in DMSO (e.g., 10 mM). Perform serial dilutions to obtain a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Replace the culture medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth.

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized for clear comparison.

Table 1: Hypothetical Biological Activity Data for 2-[(4-Iodophenyl)amino]propanohydrazide

Biological AssayCell Line / StrainResult (IC₅₀ / MIC in µM)
Anticancer Activity MCF-7 (Breast Cancer)[Insert Value]
A549 (Lung Cancer)[Insert Value]
Antimicrobial Activity S. aureus (Gram +)[Insert Value]
E. coli (Gram -)[Insert Value]

Interpretation: Lower IC₅₀ and MIC values indicate higher potency. A compound with low micromolar or sub-micromolar activity is generally considered a promising hit for further investigation. Selectivity should also be assessed by comparing cytotoxicity against cancer cells versus non-cancerous cells.

Structure-Activity Relationship (SAR) and Future Directions

Should 2-[(4-Iodophenyl)amino]propanohydrazide exhibit promising activity, a systematic SAR study would be the logical next step. Key modifications could include:

  • Halogen Substitution: Replacing the iodine with other halogens (F, Cl, Br) to probe the effect of electronegativity and size on activity.

  • Positional Isomers: Moving the iodine to the ortho- or meta-positions of the phenyl ring.

  • Hydrazone Formation: Condensing the terminal hydrazide with various aldehydes or ketones to create a library of hydrazone derivatives, which often show enhanced biological activity.[10][11]

  • Alkyl Chain Modification: Altering the length or branching of the propano- group.

Successful in vitro results should be followed by further mechanistic studies, ADME/Tox profiling, and eventually, evaluation in in vivo models to determine the therapeutic potential of this chemical scaffold.

References

  • Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis, Characterization, and Antimicrobial Evaluation. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). PubMed. [Link]

  • Understanding the Antimicrobial Efficacy of Iodine-Based Compounds. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2016). PubMed. [Link]

  • One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. (2009). Organic Chemistry Portal. [Link]

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. (n.d.). PMC. [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Antimicrobial potential of iodine-containing substances and materials. (2021). ResearchGate. [Link]

  • Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evaluation. (2009). PubMed. [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. (2023). Frontiers in Chemistry. [Link]

  • Synthesis and Biological Activity of N-Aryl-N'-Heteroaryl Carbamides. (n.d.). Der Pharma Chemica. [Link]

  • The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms. (2025). PubMed. [Link]

  • Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications. (2025). PubMed. [Link]

  • Facile synthesis of N-aryl phenothiazines and phenoxazines via Brønsted acid catalyzed C–H amination of arenes. (2019). Chemical Communications. [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). DergiPark. [Link]

  • Utility of N-aryl 2-aroylhydrazono-propanehydrazonoyl chlorides as precursors for synthesis of new functionalized 1,3,4-thiadiazoles with potential antimicrobial activity. (2012). PubMed Central. [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2016). PMC. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2018). PMC. [Link]

  • The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms. (2025). MDPI. [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. [Link]

  • “Smart” Triiodide Compounds: Does Halogen Bonding Influence Antimicrobial Activities? (2018). PMC. [Link]

  • Drug discovery strategies: Focusing on synthetic compounds and natural products. (2022). GARDP. [Link]

  • Catalyst-Free Electro-photochemical Hydroalkylation of N-Aryl Maleimides via Alternate Electrode Electrolysis: A Sustainable Route to N-Aryl Succinimides with Quaternary Center. (2026). ACS Publications. [Link]

  • Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. (2023). Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. (2023). Journal of Biochemical Technology. [Link]

Sources

Application Note: 2-[(4-Iodophenyl)amino]propanohydrazide as a Bifunctional Scaffold in Drug Discovery

[1]

Part 1: Core Directive & Technical Overview[1]

Executive Summary

2-[(4-Iodophenyl)amino]propanohydrazide is a specialized bifunctional building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and Bioconjugation .[1] Its structural utility lies in its two orthogonal reactive centers:

  • The Hydrazide Motif: A "soft" nucleophile ideal for chemoselective ligation with aldehydes and ketones (forming hydrazones) under mild, aqueous conditions.[1] This is critical for targeting oxidative stress markers or aldehyde-tagged proteins.[1]

  • The Aryl Iodide Motif: A highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid library expansion or the attachment of fluorescent probes.[1]

This guide details protocols for solubilization, hydrazone ligation, and cross-coupling, positioning the compound as a versatile tool for synthesizing bioactive libraries and chemical probes.[1]

Chemical Properties & Handling
PropertySpecification
Chemical Formula C₉H₁₂IN₃O
Molecular Weight 305.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mM), DMF; Low solubility in water/PBS without cosolvent.[1]
Stability Light-sensitive (due to C-I bond).[1] Hygroscopic.
Storage -20°C, desiccated, protected from light.

Part 2: Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable, precipitate-free stock for downstream assays.

Rationale: The aryl iodide moiety renders the compound lipophilic.[1] Direct dissolution in aqueous buffer often leads to micro-precipitation, invalidating concentration data.[1] DMSO is the preferred vehicle.[1]

Protocol:

  • Weighing: Weigh 3.05 mg of compound into an amber glass vial (to prevent photodegradation of the iodide).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until clear.

    • Concentration: 10 mM.[1]

  • QC Check: Inspect visually for turbidity.[1] If turbid, sonicate at 37°C for 5 minutes.

  • Aliquot & Store: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol A: Chemoselective Hydrazone Ligation

Context: This protocol describes reacting the hydrazide moiety with an aldehyde-containing substrate (e.g., 4-formylbenzoic acid as a model or an oxidized sugar on a glycoprotein).[1]

Mechanism: The nucleophilic nitrogen of the hydrazide attacks the carbonyl carbon of the aldehyde.[1] This reaction is acid-catalyzed and proceeds best at slightly acidic pH (4.5–6.[1]0) to protonate the carbonyl oxygen while keeping the hydrazide nucleophilic.[1]

Materials:

  • Stock Solution (10 mM in DMSO)[1]

  • Model Aldehyde (10 mM in DMSO)[1]

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.5[1]

  • Catalyst: 10 mM Aniline (optional, accelerates reaction via Schiff base intermediate)

Workflow:

  • Dilution: In a 1.5 mL HPLC vial, mix:

    • 800 µL Reaction Buffer (pH 5.5)

    • 100 µL Model Aldehyde (1 mM final)[1]

    • 100 µL Hydrazide Stock (1 mM final)[1]

  • Incubation: Vortex and incubate at 25°C for 2–4 hours.

    • Note: If using aniline catalyst, add aniline to a final concentration of 10–100 mM.[1]

  • Monitoring: Analyze via LC-MS. Look for the mass shift corresponding to water loss (M_product = M_hydrazide + M_aldehyde - 18.01).[1]

  • Validation: The aryl iodide signal (distinct UV absorbance or mass isotope pattern) confirms the incorporation of the scaffold.[1]

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Context: Functionalizing the aryl iodide to create a biaryl library. This demonstrates the compound's utility as a scaffold.[1][2]

Mechanism: The C-I bond undergoes oxidative addition to Pd(0), followed by transmetallation with a boronic acid and reductive elimination.[1]

Materials:

  • Substrate: 2-[(4-Iodophenyl)amino]propanohydrazide (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)[1]

  • Base: K₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Workflow:

  • Setup: In a microwave vial, combine the hydrazide substrate (0.1 mmol), boronic acid (0.12 mmol), and K₂CO₃ (0.3 mmol).

  • Inert Atmosphere: Purge the vial with Nitrogen or Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.005 mmol) and solvent (2 mL). Cap immediately.

  • Reaction: Heat at 80°C for 4 hours (or microwave at 100°C for 30 mins).

  • Workup: Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc, wash with brine.[1]

  • Purification: Isolate product via Flash Chromatography (MeOH/DCM gradient).

Part 3: Visualization & Logic[1]

Experimental Workflow Diagram

The following diagram illustrates the parallel utility of the scaffold in bioconjugation and library synthesis.

GCompound2-[(4-Iodophenyl)amino]propanohydrazidepH_CondpH 5.5 Buffer(Aniline Catalyst)Compound->pH_CondRoute APd_CondPd(dppf)Cl2K2CO3, 80°CCompound->Pd_CondRoute BAldehydeTarget: Aldehyde(e.g., Oxidized Protein)HydrazoneStable HydrazoneConjugateAldehyde->Hydrazone- H2OpH_Cond->AldehydeBoronicTarget: Boronic Acid(Library Expansion)BiarylBiaryl Derivative(Drug Candidate)Boronic->BiarylSuzuki CouplingPd_Cond->Boronic

Caption: Dual-pathway workflow showing chemoselective ligation (top) and structural diversification via cross-coupling (bottom).[1]

Part 4: Troubleshooting & Quality Control[1]

IssueProbable CauseCorrective Action
Precipitation in Buffer High hydrophobicity of Iodophenyl group.[1]Increase DMSO concentration to 5-10%.[1] Use a surfactant (e.g., 0.01% Tween-20).[1]
Low Yield (Suzuki) Pd catalyst poisoning by Hydrazide amine.[1]The hydrazide NH₂ can coordinate Pd.[1] Protect hydrazide as a hydrazone before coupling, or use higher catalyst loading (10%).[1]
Degradation Photolysis of C-I bond.[1]Perform all reactions in amber glassware or wrapped in foil.
No Reaction (Ligation) pH too high (>7.0).[1]Hydrazone formation requires acid catalysis.[1] Adjust pH to 5.0–5.5.

Part 5: References

  • Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[1] Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • Dirksen, A., & Dawson, P. E. (2008).[1] Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548.[1] Link[1]

  • Hu, Q., et al. (2025).[1][2] Evaluation of natural L-phenylalanine-derived Amidohydrazide derivatives. Pest Management Science. Link (Contextual reference for amidohydrazide bioactivity).[1][2]

Application Note: Investigating the Antioxidant Potential of 2-[(4-Iodophenyl)amino]propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026




Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of the antioxidant properties of a novel compound, 2-[(4-Iodophenyl)amino]propanohydrazide. While direct studies on this specific molecule are not yet prevalent in published literature, this guide synthesizes established methodologies for the characterization of related hydrazide and iodinated phenolic compounds. We present detailed, step-by-step protocols for the chemical synthesis of the target compound, followed by a suite of in vitro and cell-based assays to rigorously assess its antioxidant capacity. This includes protocols for DPPH, ABTS, and FRAP assays, as well as a cellular antioxidant activity (CAA) assay. Furthermore, we discuss the theoretical underpinnings of the potential antioxidant mechanisms of this molecule, drawing from structure-activity relationships of analogous compounds. This application note is designed to be a self-validating system, enabling researchers to confidently explore the therapeutic potential of 2-[(4-Iodophenyl)amino]propanohydrazide.

Introduction: The Rationale for Novel Antioxidant Development

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants are crucial [1]molecules that can neutralize these harmful ROS, thereby mitigating cellular damage. While numerous natural and synthetic antioxidants exist, the search for novel, more potent, and target-specific antioxidant compounds remains a vibrant area of research in medicinal chemistry.

The hydrazide-hydrazone scaffold has emerged as a privileged structure in the design of new therapeutic agents, demonstrating a wide array of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties. Specifically, the hydrazi[2]de moiety is recognized for its hydrogen-donating ability, a key feature for radical scavenging. Furthermore, the incorpor[3]ation of a halogen, such as iodine, into an aromatic ring can modulate the electronic properties and lipophilicity of a molecule, potentially enhancing its antioxidant activity.

This application note fo[4]cuses on 2-[(4-Iodophenyl)amino]propanohydrazide, a compound that uniquely combines these promising structural features. We provide a hypothetical, yet plausible, framework for its synthesis and a robust set of protocols for the comprehensive evaluation of its antioxidant potential.

Synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide

The synthesis of the title compound can be approached through a multi-step process, starting from readily available commercial reagents. The proposed synthetic route is outlined below. It is based on established methods for the synthesis of related amino acid derivatives and hydrazides.

Proposed Synth[5][6]etic Pathway

Synthesis_Pathway A 4-Iodoaniline C Methyl 3-[(4-iodophenyl)amino]propanoate A->C Michael Addition (e.g., Reflux in Methanol) B Methyl acrylate B->C E 2-[(4-Iodophenyl)amino]propanohydrazide C->E Hydrazinolysis (e.g., Reflux in Ethanol) D Hydrazine hydrate D->E

Caption: Proposed two-step synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Methyl 3-[(4-iodophenyl)amino]propanoate

  • To a solution of 4-iodoaniline (1 equivalent) in methanol, add methyl acrylate (1.2 equivalents).

  • Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure methyl 3-[(4-iodophenyl)amino]propanoate.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Step 2: Synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide

  • Dissolve methyl 3-[(4-iodophenyl)amino]propanoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, which may result in the precipitation of the product.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Confirm the structure of the final product, 2-[(4-Iodophenyl)amino]propanohydrazide, by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

In Vitro Antioxidant Activity Assays

A comprehensive assessment of antioxidant activity requires the use of multiple assays that probe different mechanisms of action. We recommend a panel of t[5][6]hree widely accepted in vitro assays: DPPH radical scavenging, ABTS radical cation scavenging, and Ferric Reducing Antioxidant Power (FRAP).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Prepa[1]re a stock solution of 2-[(4-Iodophenyl)amino]propanohydrazide in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add a specific volume of each dilution of the test compound.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺).

Protocol:

  • Prepa[7]re the ABTS•⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours.

  • Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound.

  • In a 96-well microplate, add a small volume of each dilution of the test compound.

  • Add the diluted ABTS•⁺ solution to each well and mix.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Use Trolox or ascorbic acid as a positive control.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Prepa[8]re the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare a series of dilutions of the test compound.

  • In a 96-well microplate, add a small volume of each dilution of the test compound.

  • Add the FRAP reagent to each well and mix.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Generate a standard curve using known concentrations of FeSO₄·7H₂O.

  • Express the results as Trolox equivalents (TE) or Fe²⁺ equivalents.

Data Presentation for In Vitro Assays
AssayTest Compound (IC₅₀ µM)Ascorbic Acid (IC₅₀ µM)Trolox (IC₅₀ µM)
DPPH[Insert Value][Insert Value][Insert Value]
ABTS[Insert Value][Insert Value][Insert Value]
Assay Test Compound (µM TE/mg) Ascorbic Acid (µM TE/mg) Trolox (µM TE/mg)
FRAP[Insert Value][Insert Value][Insert Value]
Caption: Example table for summarizing in vitro antioxidant activity data.

Cell-Based Antioxidant Assays

While in vitro assays are valuable for initial screening, cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell permeability, metabolism, and localization.

Cellular Antio[11]xidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells.

Protocol:

  • Seed [9]a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with PBS.

  • Incubate the cells with the test compound at various concentrations and DCFH-DA for 1 hour.

  • Wash the cells with PBS to remove the excess compound and probe.

  • Add a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (typically at 535 nm) with excitation at 485 nm every 5 minutes for 1 hour.

  • Use quercetin or another known cellular antioxidant as a positive control.

  • Calculate the CAA value from the area under the curve of fluorescence versus time.

CAA_Assay_Workflow A Seed Cells in 96-well plate B Incubate with Test Compound and DCFH-DA A->B C Wash with PBS B->C D Induce Oxidative Stress (AAPH) C->D E Measure Fluorescence over Time D->E F Calculate CAA Value E->F

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Mechanistic Insights and Structure-Activity Relationships

The antioxidant activity of 2-[(4-Iodophenyl)amino]propanohydrazide is likely to be influenced by several structural features.

  • Hydrazide Moiety: The -NHNH₂ group can readily donate a hydrogen atom to scavenge free radicals. The resulting hydrazyl radical can be stabilized by delocalization of the unpaired electron.

  • Amino Linker: The[10] secondary amine (-NH-) can also contribute to radical scavenging through hydrogen atom transfer.

  • Iodophenyl Group: The iodine atom, being an electron-withdrawing group, can influence the electronic properties of the aromatic ring and the adjacent amino group. While halogens can sometimes decrease antioxidant activity, in certain contexts, they have been shown to enhance it. The overall effect will d[4]epend on the interplay of electronic and steric factors.

Further studies, such as computational modeling and the synthesis of analogues with different substituents on the phenyl ring, would be valuable for elucidating the precise structure-activity relationships.

Conclusion and Fu[14][15]ture Directions

This application note provides a comprehensive framework for the synthesis and antioxidant evaluation of 2-[(4-Iodophenyl)amino]propanohydrazide. The detailed protocols for in vitro and cell-based assays will enable researchers to generate robust and reproducible data. The insights into the potential mechanisms of action and structure-activity relationships offer a starting point for further optimization of this chemical scaffold.

Future work should focus on:

  • Synthesis and characterization of a library of analogues to explore the impact of different substituents on antioxidant activity.

  • Investigation of the pro-oxidant potential of the compound, as some antioxidants can exhibit pro-oxidant behavior under certain conditions.

  • In vivo studies i[11]n animal models of oxidative stress-related diseases to validate the therapeutic potential of promising lead compounds.

  • Elucidation of the precise molecular targets and signaling pathways modulated by 2-[(4-Iodophenyl)amino]propanohydrazide.

By following the guidance provided in this document, researchers will be well-equipped to unlock the potential of 2-[(4-Iodophenyl)amino]propanohydrazide and related compounds in the ongoing search for novel and effective antioxidants.

References

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some New 3-(3-(Trifluoromethyl)phenyl)acrylic Acid Derived Hydrazide-Hydrazone Scaffolds. ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine. PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. PMC - NIH. (2023). Retrieved February 2, 2026, from [Link]

  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS.... ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. MDPI. (2024). Retrieved February 2, 2026, from [Link]

  • Process for the preparation of iopamidol. Google Patents. (n.d.).
  • Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition.... ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Cell-Based Antioxidant Assays. BioIVT. (n.d.). Retrieved February 2, 2026, from [Link]

  • Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Springer. (2024). Retrieved February 2, 2026, from [Link]

  • Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study. RSC Publishing. (n.d.). Retrieved February 2, 2026, from [Link]

  • Cellular antioxidant activity assay & cytotoxicity. BMG LABTECH. (n.d.). Retrieved February 2, 2026, from [Link]

  • 2-(4-Bromophenoxy)propanohydrazide. ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • Antioxidant Properties of New Phenothiazine Derivatives. PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. (2024). Retrieved February 2, 2026, from [Link]

  • Cellular reactive oxygen species (ROS) assay strategy. Abbkine. (n.d.). Retrieved February 2, 2026, from [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved February 2, 2026, from [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. (2022). Retrieved February 2, 2026, from [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. (n.d.). Retrieved February 2, 2026, from [Link]

  • Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

  • The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study. NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC - NIH. (2021). Retrieved February 2, 2026, from [Link]

Sources

Technical Guide: 2-[(4-Iodophenyl)amino]propanohydrazide (IPAPH) in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note serves as a comprehensive guide for researchers utilizing 2-[(4-Iodophenyl)amino]propanohydrazide (IPAPH) in coordination chemistry and drug discovery.

While this specific derivative is often encountered as a high-value intermediate in chemical catalogs (CAS 1397002-31-1), its structural duality—combining a heavy-atom halogen bond donor with a versatile hydrazide chelator—makes it a potent ligand for crystal engineering and metallodrug design.[1][2]

Introduction & Ligand Profile

2-[(4-Iodophenyl)amino]propanohydrazide (IPAPH) is a bifunctional ligand derived from the N-arylation of alanine.[1][2] It bridges the gap between classical coordination chemistry and supramolecular assembly.[2]

  • Primary Role: Bidentate N,O-donor ligand (via the hydrazide moiety).[1][2]

  • Secondary Role: Halogen bond donor (via the 4-iodo substituent), facilitating non-covalent assembly in the solid state.[1][2]

  • Precursor Utility: Excellent scaffold for Schiff base synthesis (condensation with aldehydes/ketones).[1][3]

Chemical Specifications
PropertySpecification
IUPAC Name 2-[(4-iodophenyl)amino]propanehydrazide
CAS Number 1397002-31-1
Formula C

H

IN

O
Molecular Weight 305.12 g/mol
Chirality Contains one stereocenter (C2).[1][2][4][5][6][7][8] Typically synthesized as a racemate unless starting from chiral alanine esters.[1][2]
Coordination Sites Carbonyl Oxygen (O), Terminal Amino Nitrogen (N), Secondary Amine (weak).

Synthesis Protocol

Since IPAPH is an N-substituted amino acid hydrazide, it is synthesized via a two-step sequence: N-alkylation of 4-iodoaniline followed by hydrazinolysis.[1][2]

Workflow Diagram

SynthesisPath Start 4-Iodoaniline (Precursor A) Inter Intermediate Ester (Methyl 2-[(4-iodophenyl)amino]propanoate) Start->Inter Step 1: N-Alkylation K2CO3, DMF, 80°C Reagent Methyl 2-bromopropionate (Precursor B) Reagent->Inter Product IPAPH Ligand (Solid Precipitate) Inter->Product Step 2: Hydrazinolysis EtOH, Reflux, 4h Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product

Figure 1: Synthetic pathway for IPAPH. Step 1 forms the ester bond; Step 2 converts the ester to the hydrazide.[2]

Detailed Methodology
Step 1: Synthesis of the Ester Intermediate
  • Reactants: Dissolve 4-iodoaniline (10 mmol) and methyl 2-bromopropionate (12 mmol) in anhydrous DMF (20 mL).

  • Base: Add anhydrous potassium carbonate (K

    
    CO
    
    
    
    , 15 mmol) to act as an acid scavenger.
  • Reaction: Heat the mixture at 80–90°C for 6–8 hours with magnetic stirring. Monitor by TLC (Hexane:EtOAc 3:1) until the aniline spot disappears.[2]

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with ethyl acetate (3 x 30 mL). Dry the organic layer over Na

    
    SO
    
    
    
    and concentrate in vacuo to yield the crude ester.[2]
Step 2: Hydrazinolysis to IPAPH
  • Solvation: Dissolve the crude ester from Step 1 in absolute ethanol (30 mL).

  • Hydrazinolysis: Add hydrazine hydrate (99%, 50 mmol - excess is required to prevent dimer formation) dropwise.[1][2]

  • Reflux: Reflux the mixture for 4–6 hours. A solid precipitate typically forms upon cooling.[1][2]

  • Purification: Filter the solid, wash with cold ethanol and diethyl ether, and recrystallize from ethanol to obtain pure IPAPH.

Coordination Chemistry & Application

IPAPH acts as a versatile ligand.[1][2] Its coordination mode depends heavily on the pH and the presence of co-ligands.[2]

Mode A: Direct Chelation (Neutral or Monoanionic)

In neutral solution, IPAPH coordinates to transition metals (Cu


, Ni

, Co

) through the carbonyl oxygen and the terminal amino nitrogen , forming a stable 5-membered chelate ring.[1]
  • Protocol:

    • Dissolve IPAPH (1 mmol) in hot ethanol (20 mL).

    • Add metal salt (e.g., CuCl

      
      ·2H
      
      
      
      O, 1 mmol) dissolved in ethanol (10 mL).
    • Reflux for 2 hours.

    • Observation: Color change indicates complexation.[1][2] Green/Blue for Cu(II), Pink/Purple for Co(II).[1]

Mode B: Schiff Base Derivatization

Researchers often react IPAPH with aldehydes (e.g., pyridine-2-carboxaldehyde) to create tridentate (NNO) Schiff base ligands.[1][2] This enhances stability and biological activity.[1][2]

Coordination Logic Diagram

Coordination cluster_Direct Direct Metal Coordination cluster_Schiff Schiff Base Transformation Ligand IPAPH Ligand (Hydrazide Form) Chelation 5-Membered Ring Formation (O, N donor) Ligand->Chelation SchiffLigand Hydrazone Ligand (C=N-NH-CO-) Ligand->SchiffLigand + Aldehyde (-H2O) Complex1 Metal-Hydrazide Complex [M(IPAPH)Cl2] Chelation->Complex1 Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffLigand Complex2 Schiff Base Complex (Enhanced Stability) SchiffLigand->Complex2 + Metal Ion

Figure 2: Divergent application pathways for IPAPH: Direct chelation vs. Schiff base condensation.[1][2]

Characterization & Validation

To ensure scientific integrity, every synthesized complex must be validated using the following markers.

Spectroscopic Markers
MethodDiagnostic FeatureInterpretation
IR Spectroscopy

(C=O) shift
The Amide I band (approx. 1650 cm

) shifts to lower frequency (1610–1630 cm

) upon coordination through Oxygen.[1][2][7]
IR Spectroscopy

(NH

) shift
The N-H stretching bands (3200–3300 cm

) change profile, confirming Nitrogen coordination.[1]
1H NMR -NH-NH

signals
In DMSO-d

, the hydrazide protons appear as broad singlets.[1][2] Disappearance of NH

indicates Schiff base formation.[1][2]
Single Crystal XRD Iodine ScatteringThe heavy Iodine atom (Z=53) dominates X-ray scattering, making phase solution easier. Look for C–I···O or C–I···N halogen bonds in the packing.[2]
Self-Validation Check
  • Solubility Test: Free IPAPH is soluble in ethanol/DMSO.[1][2] Metal complexes often precipitate or require DMF/DMSO for solubility.[1][2]

  • Magnetic Susceptibility: Check for paramagnetism to confirm the oxidation state of the central metal (e.g., Cu(II) d

    
     should be paramagnetic).
    

References

  • AK Scientific, Inc. (Supplier Data). 2-[(4-Iodophenyl)amino]propanohydrazide - Product Catalog. Retrieved from .[1]

  • Narayana, B., et al. (2025). Synthesis and Characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole. (General hydrazide coordination principles). Retrieved from .[1]

  • Rollas, S., & Küçükgüzel, Ş.[2] G. (2007).[1][7] Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.[1] (Context for biological application of hydrazides).

  • Gurbanov, A. V., et al. (2020).[2] Halogen bonding in metal–organic frameworks. Coordination Chemistry Reviews. (Context for Iodine utility in ligands).

Sources

Application Note: Cell-Based Evaluation of 2-[(4-Iodophenyl)amino]propanohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-[(4-Iodophenyl)amino]propanohydrazide (CAS 1397002-31-1) as a core scaffold for developing bioactive libraries.[1]

While the parent compound serves as a critical intermediate, its derivatives (specifically hydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles) are the primary effectors in pharmacological contexts. This guide focuses on the oncological evaluation of these derivatives, as this chemical class is predominantly investigated for cytotoxic, pro-apoptotic, and oxidative stress-inducing properties.

Introduction & Scientific Rationale

The Scaffold Architecture

The compound 2-[(4-Iodophenyl)amino]propanohydrazide represents a "privileged structure" in medicinal chemistry.[1] Its value lies in its trifunctional nature:

  • The Hydrazide Motif (-CONHNH₂): A reactive pharmacophore precursor essential for generating Schiff bases (hydrazones) or cyclizing into azoles (oxadiazoles/triazoles), both of which are potent inhibitors of kinases and tubulin polymerization.[1]

  • The Alanine Backbone: Provides chiral recognition (if enantiopure) and mimics endogenous amino acids, potentially enhancing cellular uptake via amino acid transporters (LAT1).

  • The 4-Iodophenyl Group: A critical structural anchor.[1] The iodine atom serves two roles:

    • Halogen Bonding: It acts as a sigma-hole donor, capable of forming strong halogen bonds with carbonyl oxygens or nitrogen atoms in target protein binding pockets (e.g., kinase hinge regions).

    • Synthetic Handle: It allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]

Mechanism of Action (Hypothesis)

Derivatives of this scaffold typically function through Oxidative Stress-Mediated Apoptosis .[1] The hydrazide/hydrazone moiety often chelates intracellular transition metals (Fe²⁺, Cu²⁺), catalyzing the Fenton reaction and generating Reactive Oxygen Species (ROS). This ROS surge triggers the mitochondrial intrinsic apoptotic pathway.[1]

Experimental Workflow Visualization

The following diagram illustrates the progression from the parent scaffold to biological readout.[1][2]

G Scaffold 2-[(4-Iodophenyl)amino] propanohydrazide Synthesis Derivatization (Hydrazones/Oxadiazoles) Scaffold->Synthesis Aldehyde/Cyclization Uptake Cellular Uptake (LAT1 Transport?) Synthesis->Uptake In Vitro Dosing Target Target Engagement (Tubulin/Kinases) Uptake->Target Binding ROS ROS Generation (Fenton Chemistry) Uptake->ROS Metal Chelation Apoptosis Apoptosis (Caspase 3/7) Target->Apoptosis Signaling Cascade ROS->Apoptosis Mitochondrial Damage

Caption: Workflow from chemical scaffold derivatization to cellular mechanism of action.

Protocol 1: Cytotoxicity Screening (MTT Assay)[1][2][3][4]

Objective: Determine the IC₅₀ of derivatives against a panel of cancer cell lines (e.g., A549, MCF-7, HeLa).

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Test Compounds: 2-[(4-Iodophenyl)amino]propanohydrazide derivatives.[1][3][4][5]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).[1]

  • Control: Cisplatin or Doxorubicin (Positive Control).[1]

Critical Pre-Experimental Steps
  • Solubility Check: Iodinated compounds can be lipophilic.[1] Dissolve stock at 10-20 mM in 100% DMSO . Sonicate if necessary.[1]

  • Stability Check: Hydrazones are hydrolytically unstable in acidic media.[1] Ensure cell culture media is buffered to pH 7.4.[1]

Step-by-Step Procedure
  • Seeding: Plate cells in 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100 µL complete media. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
  • Treatment:

    • Prepare serial dilutions of the test compounds in culture media.

    • Crucial: Keep final DMSO concentration

      
       (v/v) to avoid solvent toxicity.[1]
      
    • Add 100 µL of treatment media to wells.[1] Include "Vehicle Control" (0.5% DMSO) and "Media Only" blanks.[1]

    • Incubate for 48 or 72 hours .

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for 3–4 hours. Viable mitochondria will reduce yellow MTT to purple formazan crystals.[1]

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[1]

    • Add 150 µL of DMSO to dissolve formazan.[1] Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability:



Plot dose-response curves to determine IC₅₀.

Protocol 2: Mechanism of Action - Apoptosis Detection[1]

Objective: Confirm if the observed cytotoxicity is due to programmed cell death (apoptosis) vs. necrosis.[1] Method: Annexin V-FITC / Propidium Iodide (PI) Double Staining.[1]

Rationale

Hydrazide derivatives often induce the intrinsic apoptotic pathway .[1]

  • Annexin V: Binds exposed Phosphatidylserine (PS) (Early Apoptosis).[1]

  • PI: Stains DNA in cells with compromised membranes (Late Apoptosis/Necrosis).[1]

Step-by-Step Procedure
  • Treatment: Treat cells (6-well plate,

    
     cells/well) with the compound at its IC₅₀ and 2 
    
    
    
    IC₅₀ concentrations for 24 hours.
  • Harvesting:

    • Collect media (contains detached dead cells).[1]

    • Trypsinize adherent cells.[1]

    • Combine and centrifuge (1000 rpm, 5 min).

  • Staining:

    • Wash pellet with cold PBS.[1]

    • Resuspend in 100 µL 1X Annexin-Binding Buffer .

    • Add 5 µL Annexin V-FITC and 5 µL PI.[1]

    • Incubate 15 min at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

Expected Results:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Target mechanism).

  • Q2 (Annexin+/PI+): Late Apoptosis.

Protocol 3: Intracellular ROS Measurement[1]

Objective: Validate the oxidative stress hypothesis common to hydrazide-based drugs.

Reagent

DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate): A cell-permeable probe that fluoresces green upon oxidation by ROS.[1]

Step-by-Step Procedure
  • Seeding: Seed cells in black-walled 96-well plates.

  • Treatment: Treat with compound (IC₅₀) for short durations (e.g., 3, 6, 12 hours).

  • Staining:

    • Wash cells with PBS.[1]

    • Incubate with 10 µM DCFH-DA in serum-free media for 30 min at 37°C.

  • Readout: Wash twice with PBS to remove extracellular dye.[1] Measure fluorescence (Ex/Em: 485/535 nm).

Interpretation: A significant increase in fluorescence intensity compared to control confirms ROS generation is an upstream event triggering cell death.[1]

Summary of Expected Data

AssayParameterPositive Outcome Indicator
MTT IC₅₀ (µM)< 10 µM (Potent); 10-50 µM (Moderate)
Annexin V/PI % Apoptotic CellsShift to Q4/Q2 quadrants > 20% vs Control
DCFH-DA ROS Levels> 1.5-fold increase in fluorescence intensity
Tubulin Polymerization Polymerization RateInhibition (if targeting colchicine site)

References

  • Popiołek, Ł. (2017). Hydrazide–hydrazone derivatives: Potential as antimicrobial and anticancer agents.[1][6] Current Medicinal Chemistry , 24(1), 1-20.

  • Gandin, V., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry , 249, 115134.

  • Al-Wahaibi, L.H., et al. (2020). Synthesis and biological evaluation of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. Molecules , 25(6), 1332.

  • ChemicalBook. (n.d.).[1] 2-[(4-Iodophenyl)amino]propanohydrazide Product Properties.

  • Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles via I2-Mediated Oxidative C-O Bond Formation. Journal of Organic Chemistry , 80(2), 1018–1024.

Sources

Troubleshooting & Optimization

Technical Support Center: Scaling Up the Synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the synthesis and scale-up of 2-[(4-Iodophenyl)amino]propanohydrazide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. As a key intermediate in the development of various pharmaceutical agents, ensuring a robust, reproducible, and safe scale-up process is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to empower you to anticipate challenges, diagnose issues effectively, and optimize your synthetic route.

Overall Synthetic Workflow

The synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide is typically achieved via a three-step sequence starting from 4-iodoaniline. Each step presents unique challenges, particularly during scale-up.

G A 4-Iodoaniline + Ethyl 2-bromopropanoate B Ethyl 2-[(4-iodophenyl)amino]propanoate (Intermediate Ester) A->B C 2-[(4-Iodophenyl)amino]propanoic acid (Intermediate Acid) B->C 1. NaOH / H2O 2. HCl (aq) D 2-[(4-Iodophenyl)amino]propanohydrazide (Final Product) B->D

Caption: High-level overview of the synthetic pathway.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems that may arise during the synthesis and scale-up.

Step 1: N-Alkylation (Formation of Ethyl 2-[(4-iodophenyl)amino]propanoate)

Question 1: My reaction is sluggish or incomplete, with significant starting material remaining even after prolonged reaction times. What's wrong?

Answer: This is a common issue often related to insufficient reactivity. Here’s a breakdown of potential causes and solutions:

  • Cause A: Inadequate Base Strength or Solubility: The base (e.g., potassium carbonate) is crucial for deprotonating the aniline nitrogen, making it nucleophilic. If the base is weak, old, or not finely powdered, its effectiveness diminishes. In solvents like acetonitrile, its solubility is limited.

    • Solution:

      • Verify Base Quality: Use freshly dried, finely powdered potassium carbonate.

      • Solvent Choice: Switch to a more polar aprotic solvent like DMF, which can better solvate the base and reactants.[1]

      • Phase-Transfer Catalyst: Consider adding a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if you must use a less polar solvent.

      • Stronger Base: In difficult cases, a stronger base like sodium hydride (NaH) could be used, but this introduces significant safety and handling challenges, especially at scale.[2]

  • Cause B: Low Reaction Temperature: While higher temperatures can cause side reactions, insufficient heat will slow the reaction rate considerably.

    • Solution: Gradually increase the reaction temperature in 10°C increments (e.g., from 60°C to 80°C) while monitoring the reaction progress by TLC or LCMS.

Question 2: I'm observing a significant amount of a byproduct with a higher molecular weight. Is this dialkylation?

Answer: Yes, it is highly likely you are seeing N,N-dialkylation, where a second molecule of ethyl 2-bromopropanoate reacts with the product amine. The secondary amine product is still nucleophilic and can compete with the starting aniline.

  • Mechanism: The secondary amine product can be deprotonated and subsequently react with another equivalent of the electrophile.

  • Solutions for Scale-Up:

    • Stoichiometry Control: Use a slight excess of the 4-iodoaniline (e.g., 1.1 to 1.2 equivalents) relative to the ethyl 2-bromopropanoate. This ensures the electrophile is consumed before it can significantly react with the product.

    • Controlled Reagent Addition: At scale, add the ethyl 2-bromopropanoate slowly to the mixture of 4-iodoaniline and base. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant primary amine.

    • Temperature Management: Avoid excessive temperatures, which can accelerate the rate of the second alkylation.

Step 3: Hydrazinolysis (Formation of the Final Hydrazide)

This is the most critical step and often presents the most challenges during scale-up. The reaction of an ester with hydrazine hydrate is the most common method for preparing hydrazides.[3]

Question 3: The yield of my hydrazide is low, and the crude product is a sticky oil that won't crystallize. What should I investigate?

Answer: A low yield and poor product morphology often point to incomplete reaction or the presence of impurities.

  • Cause A: Incomplete Reaction: The hydrazinolysis may not have gone to completion.

    • Solution:

      • Increase Hydrazine Equivalents: Ensure you are using a sufficient excess of hydrazine hydrate. For lab scale, 3-5 equivalents is common. For scale-up, a more optimized 2-3 equivalents is typical to reduce waste and downstream purification challenges.

      • Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC/LCMS. Continue reflux until the starting ester is fully consumed. The reaction can take anywhere from 6 to 24 hours.[4]

  • Cause B: Formation of Byproducts: High temperatures can lead to the formation of tetrazine compounds, which are often colored and difficult to remove.[5] Another common byproduct is the diacylhydrazine, formed if the product hydrazide reacts with another molecule of the starting ester.[3]

    • Solution:

      • Temperature Control: Maintain a gentle reflux. Avoid aggressive heating, which can promote side reactions.

      • Work-up Procedure: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product. This helps separate the desired hydrazide from highly water-soluble impurities like excess hydrazine.[4]

Question 4: During scale-up, the reaction is much faster than in the lab and I'm seeing more impurities. Why is this happening?

Answer: This is a classic heat transfer problem in process scale-up.

  • Cause: Poor Heat Dissipation: The reaction between an ester and hydrazine hydrate is exothermic. In a large reactor, the surface-area-to-volume ratio is much lower than in lab glassware. Heat generated in the core of the reactor cannot dissipate quickly, leading to a significant increase in the internal temperature. This "hot spot" accelerates the reaction and promotes the formation of degradation products.[2]

  • Solutions:

    • Controlled Addition: Never add all the hydrazine hydrate at once to a hot solution of the ester at scale. Add the hydrazine hydrate slowly and controllably to the solution of the ester in alcohol at a moderate temperature (e.g., 25-40°C), allowing the cooling system to manage the exotherm.

    • Monitor Internal Temperature: Use a temperature probe to monitor the internal batch temperature, not just the jacket temperature.

    • Efficient Agitation: Ensure the reactor's agitation is sufficient to provide good mixing and facilitate heat transfer to the vessel walls.[6]

Experimental Protocols

Lab-Scale Synthesis (Illustrative)

Step 3: Synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-[(4-iodophenyl)amino]propanoate (10.0 g, 0.03 mol).

  • Add absolute ethanol (100 mL) and stir until the ester is fully dissolved.

  • Slowly add hydrazine hydrate (80% solution, 5.6 g, 0.09 mol, 3.0 eq) to the solution at room temperature.

  • Heat the mixture to reflux (approx. 78-80°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Once the starting ester is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

  • Pour the cooled mixture into 300 mL of ice-cold deionized water with stirring.

  • A white precipitate should form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 50 mL), and dry under vacuum at 40°C to a constant weight.

  • Recrystallize from an ethanol/water mixture if necessary for further purification.[4]

Scale-Up Considerations & Parameter Comparison

The following table outlines key parameter adjustments when moving from lab to pilot scale.

ParameterLab Scale (10 g)Pilot Scale (1.0 kg)Rationale for Change
Vessel 250 mL RBF20 L Jacketed Glass ReactorAccommodate volume and allow for precise temperature control.
Hydrazine Hydrate (80%) 3.0 eq (5.6 g)2.5 eq (467 g)Reduced excess to minimize waste and simplify purification.
Hydrazine Addition All at once at RTSlow subsurface addition over 60-90 min at 30-40°CCritical for safety and quality. Controls the exotherm to prevent runaway reaction and byproduct formation.[2]
Solvent (Ethanol) 100 mL (10 vol)8 L (8 vol)Slightly reduced solvent volume to improve throughput, but sufficient for solubility and mixing.
Reaction Monitoring TLCHPLC/UPLCProvides more accurate quantitative data on conversion and impurity profiling.
Work-up Precipitation in waterPrecipitation in waterMethod is scalable, but requires larger vessels and filtration equipment (e.g., Nutsche filter).
Drying Vacuum OvenVacuum Tray DryerEnsures efficient and consistent drying of larger quantities of product.

Frequently Asked Questions (FAQs)

Q1: How do I confirm the structure of the final product, 2-[(4-Iodophenyl)amino]propanohydrazide? A: A combination of standard analytical techniques is required:

  • ¹H NMR: Look for characteristic peaks: the aromatic protons on the iodophenyl ring, the quartet and doublet for the CH-CH₃ group, the N-H protons (which may be broad), and the -NHNH₂ protons (also broad and exchangeable with D₂O).[7]

  • ¹³C NMR: Will show distinct signals for the aromatic carbons (including the carbon attached to iodine), the aliphatic carbons, and the carbonyl carbon.

  • FTIR: Expect to see characteristic stretches for N-H bonds (amine and hydrazide, ~3200-3400 cm⁻¹), the C=O (amide) bond (~1640-1680 cm⁻¹), and aromatic C-H bonds.[7]

  • Mass Spectrometry (MS): The ESI-MS should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.[7]

  • Melting Point: A sharp melting point is a good indicator of purity.[3]

Q2: What are the primary safety concerns when handling hydrazine hydrate, especially at a larger scale? A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. At scale, a closed-system transfer is highly recommended. Ensure an emergency shower and eyewash station are accessible.

Q3: My final product has a slight yellow tint. Is this acceptable? A: A slight yellow tint can sometimes be attributed to trace impurities, possibly minor oxidation products or tetrazine byproducts.[5] While it may not impact the performance in all subsequent reactions, a purer, white-to-off-white solid is generally desired. Consider an additional purification step:

  • Recrystallization: A carefully chosen solvent system (e.g., ethanol/water, isopropanol) can be very effective.

  • Carbon Treatment: Slurrying the crude product in a suitable solvent with a small amount of activated carbon can remove colored impurities. Filter the carbon and recrystallize the product from the filtrate.

Q4: What is the best way to store the final hydrazide product? A: Hydrazides can be sensitive to air and moisture over time. Store the 2-[(4-Iodophenyl)amino]propanohydrazide in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing low-yield issues in the final hydrazinolysis step.

G Start Problem: Low Yield of Final Hydrazide CheckIPC Analyze crude reaction mixture by TLC or LCMS Start->CheckIPC Decision1 Is starting ester present? CheckIPC->Decision1 Incomplete Diagnosis: Incomplete Reaction Decision1->Incomplete Yes Decision2 Are significant byproducts observed? Decision1->Decision2 No Solution1 Solution: 1. Increase hydrazine eq. 2. Extend reflux time. 3. Verify reaction temp. Incomplete->Solution1 Byproducts Diagnosis: Side Reactions Occurred Decision2->Byproducts Yes WorkupIssue Diagnosis: Product Lost During Work-up Decision2->WorkupIssue No Solution2 Solution: 1. Lower reflux temp. 2. Ensure controlled, slow addition of hydrazine (scale-up). 3. Check for diacylhydrazine or tetrazine impurities by MS. Byproducts->Solution2 Solution3 Solution: 1. Ensure precipitation water is cold. 2. Check pH before filtration. 3. Minimize transfer losses. WorkupIssue->Solution3

Caption: Decision tree for troubleshooting low hydrazide yield.

References

  • Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

  • T. Akhtar, et al. (2008). 2-(4-Bromophenoxy)propanohydrazide. ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-iodophenyl)propionic acid. Retrieved from [Link]

  • Eureka | Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015197909A1 - Process for the preparation of a crystalline polymorph of 2-amino-3-hydroxy-n'-(2,3,4-trihydroxybenzyl)propanehydrazide (benserazide) hydrochloride.
  • Iraqi National Journal of University of Sciences. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Retrieved from [Link]

  • S. G. Vasileva, et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid.
  • Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound.
  • National Institutes of Health. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

  • Google Patents. (n.d.). EP1154986B1 - Process for the preparation of iopamidol.
  • ResearchGate. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Google Patents. (n.d.). US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
  • National Institutes of Health. (n.d.). 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]

  • Reddit. (2023). Gabriel synthesis troubleshooting. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide. Retrieved from [Link]

  • CORE. (2012). Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides. Retrieved from [Link]

  • ResearchGate. (2017). Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]

  • ResearchGate. (2020). Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride.... Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

  • Semantic Scholar. (2017). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]

  • PubMed. (2016). 4R- and 4S-iodophenyl hydroxyproline, 4R-pentynoyl hydroxyproline, and S-propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids for bioorthogonal reactions. Retrieved from [Link]

  • Ibn Al-Haitham Journal for Pure and Applied Sciences. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from [Link]

  • Lund University Publications. (2022). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • PubMed. (n.d.). Functional characterization of YM928, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021). one pot synthesis of pyrano[2,3-c]pyrazole. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-[(4-Iodophenyl)amino]propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(4-Iodophenyl)amino]propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your research.

The structure of 2-[(4-Iodophenyl)amino]propanohydrazide, with its iodophenyl group, suggests a lipophilic nature, which can often lead to poor aqueous solubility. However, the presence of amino and hydrazide moieties offers opportunities for solubility enhancement through pH modification and other formulation strategies. This guide will provide a structured approach to troubleshooting and overcoming these challenges.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides step-by-step guidance to resolve them.

Q1: My 2-[(4-Iodophenyl)amino]propanohydrazide is precipitating out of my aqueous buffer (e.g., PBS, pH 7.4) during my in vitro assay. What are my options?

A1: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. The key is to find a solubilization method that maintains the compound in solution at the desired concentration without interfering with the assay. Here is a systematic approach to troubleshoot this issue:

Step 1: Determine the Maximum Soluble Concentration

Before extensive troubleshooting, it's crucial to determine the kinetic solubility of your compound in the assay buffer. This will tell you if your target concentration is feasible.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of 2-[(4-Iodophenyl)amino]propanohydrazide in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Serially dilute the stock solution into your aqueous assay buffer (e.g., PBS, pH 7.4) to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour).

  • Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry or light scattering.

  • The highest concentration that remains clear is your approximate kinetic solubility limit.

Step 2: Implement a Solubilization Strategy

If your target concentration is above the kinetic solubility limit, you will need to employ a solubilization strategy. The following flowchart outlines a decision-making process for selecting an appropriate method.

G cluster_0 Troubleshooting Workflow for In Vitro Precipitation start Precipitation Observed in Aqueous Buffer check_concentration Is the target concentration above the kinetic solubility limit? start->check_concentration use_cosolvent Introduce a Co-solvent (e.g., DMSO, Ethanol) check_concentration->use_cosolvent Yes adjust_ph Adjust pH of the Buffer check_concentration->adjust_ph If co-solvents are not viable use_surfactant Incorporate a Surfactant (e.g., Tween 80) check_concentration->use_surfactant If pH adjustment is not viable vehicle_control Run Vehicle Control Experiment to Assess Assay Interference use_cosolvent->vehicle_control adjust_ph->vehicle_control use_surfactant->vehicle_control success Compound Solubilized, Proceed with Assay vehicle_control->success No Interference failure Re-evaluate Assay Conditions or Consider Compound Analogs vehicle_control->failure Interference Observed

Caption: Decision workflow for addressing compound precipitation in in-vitro assays.

Strategy A: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1]

  • Rationale: The iodophenyl group in your compound is hydrophobic. A co-solvent like DMSO or ethanol can create a more favorable environment for this nonpolar moiety, thus increasing solubility.

  • Protocol:

    • Prepare a high-concentration stock solution in your chosen co-solvent (e.g., 100x the final concentration in 100% DMSO).

    • When preparing your final assay solution, add the small volume of the stock solution to the aqueous buffer. Ensure rapid mixing to avoid localized high concentrations that can lead to precipitation.

    • Crucial Self-Validation: Always include a "vehicle control" in your experiment. This is the assay buffer with the same final concentration of the co-solvent but without your compound. This is to ensure that the co-solvent itself does not affect the assay outcome.

Co-solventTypical Final Concentration in AssaysNotes
Dimethyl sulfoxide (DMSO)< 0.5% (v/v)Widely used, but can be toxic to some cell lines at higher concentrations.
Ethanol< 1% (v/v)Generally well-tolerated by cells, but can be volatile.
Polyethylene Glycol 400 (PEG 400)1-5% (v/v)A good option for increasing solubility, but can be viscous.

Strategy B: pH Adjustment

The amino and hydrazide groups in 2-[(4-Iodophenyl)amino]propanohydrazide are basic and can be protonated at acidic pH. The resulting salt form of the molecule is generally more water-soluble.[2][3]

  • Rationale: By lowering the pH of your buffer, you can increase the proportion of the protonated, more soluble form of your compound.

  • Protocol:

    • Determine the pKa of your compound (either experimentally or through in silico prediction).

    • Prepare your assay buffer at a pH that is 1-2 units below the pKa of the basic groups. For example, you might test buffers at pH 6.0 or 5.5.

    • Crucial Self-Validation: Ensure that the altered pH does not affect your assay's performance or the biological system you are studying. Run appropriate controls at the new pH.

Q2: I am observing low and variable oral bioavailability of 2-[(4-Iodophenyl)amino]propanohydrazide in my animal studies. How can I improve this?

A2: Low oral bioavailability for poorly soluble compounds is often due to dissolution-rate-limited absorption.[4] To improve bioavailability, you need to enhance the in vivo dissolution of the compound. Here are several formulation strategies to consider, ranging from simple to more complex.

Formulation StrategyPrincipleAdvantagesDisadvantages
Particle Size Reduction Increases surface area for dissolution.[5]Simple, well-established.May not be sufficient for very poorly soluble compounds.
Solid Dispersions Disperses the drug in a hydrophilic carrier at a molecular level.[6][7]Can significantly improve dissolution rate and bioavailability.Can be physically unstable (recrystallization). Requires specialized manufacturing techniques.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that forms a microemulsion in the GI tract.[8]Can significantly enhance absorption of lipophilic drugs.Can be complex to formulate and may have stability issues.
Prodrug Approach A bioreversible derivative of the drug with improved solubility is synthesized.[3][9]Can dramatically improve solubility and absorption.Requires chemical modification and may alter other properties.

Recommended Starting Point: Micronization and Nanosuspensions

Particle size reduction is often the most straightforward first approach.[5]

  • Rationale: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.[8] By reducing the particle size, you increase the surface area, leading to faster dissolution in the gastrointestinal fluids.

  • Experimental Protocol: Preparation of a Nanosuspension for Oral Gavage

    • Milling: Suspend the solid 2-[(4-Iodophenyl)amino]propanohydrazide in an aqueous vehicle containing a stabilizer (e.g., a non-ionic polymer).[6]

    • Use a high-pressure homogenizer or a bead mill to reduce the particle size to the nanometer range (typically 200-500 nm).[5]

    • Particle Size Analysis: Use dynamic light scattering (DLS) to confirm the particle size distribution.

    • In Vivo Dosing: Administer the resulting nanosuspension to the animals.

    • Crucial Self-Validation: Always compare the pharmacokinetic profile of the nanosuspension to that of a simple suspension of the un-milled drug in the same vehicle. This will directly demonstrate the impact of particle size reduction on bioavailability.

Frequently Asked Questions (FAQs)

Q: What is the likely solubility of 2-[(4-Iodophenyl)amino]propanohydrazide in common organic solvents?

A: While experimental data is needed for confirmation, based on its structure, the following trend can be expected:

SolventPredicted SolubilityRationale
DMSO, DMF, DMAHighPolar aprotic solvents that are good at solvating a wide range of organic molecules.
Methanol, EthanolModerate to HighPolar protic solvents that can hydrogen bond with the amino and hydrazide groups.
AcetonitrileModerateLess polar than methanol and ethanol.
Dichloromethane (DCM), ChloroformLow to ModerateNonpolar solvents; solubility will depend on the dominance of the lipophilic iodophenyl group.
WaterVery LowThe hydrophobic iodophenyl group will likely dominate, leading to poor aqueous solubility at neutral pH.
Hexanes, EtherVery LowHighly nonpolar solvents that are unlikely to solvate the polar hydrazide and amino groups.

Q: How can I predict the pKa of the amino and hydrazide groups?

A: You can use various in silico tools and software (e.g., ChemAxon, Schrödinger) to obtain a reasonably accurate prediction of the pKa values. These predictions are based on the electronic effects of the surrounding chemical structure. For experimental determination, potentiometric or UV-metric titration methods can be used.

Q: Are there any risks associated with using surfactants in my cell-based assays?

A: Yes. Surfactants can permeabilize cell membranes and, at higher concentrations, can be cytotoxic. It is essential to determine the critical micelle concentration (CMC) of the surfactant and to use it at a concentration well below what causes cytotoxicity in your specific cell line. As with co-solvents, a vehicle control containing the surfactant at the final concentration is mandatory.

References

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. J Rep Pharm Sci, 10, 137-47. Available from: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • PubChem. (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Available from: [Link]

  • PubChem. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Available from: [Link]

  • Wang, P., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • PubChem. AID 308259 - Solubility in water at pH 7.4. Available from: [Link]

  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • Google Patents. (2012). Advanced drug development and manufacturing.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Bundgaard, H., & Nielsen, N. M. (1988). Prodrugs of thiabendazole with increased water-solubility. International journal of pharmaceutics, 43(1-2), 101-110. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • National Center for Biotechnology Information. (2024). 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. PubMed Central. Available from: [Link]

  • Royal Society of Chemistry. (2025). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available from: [Link]

  • PubChem. (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-hydroxyphenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Available from: [Link]

  • ResearchGate. (2021). Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform. Available from: [Link]

  • Hilaris Publisher. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • PubMed. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Available from: [Link]

Sources

Byproduct identification in 2-[(4-Iodophenyl)amino]propanohydrazide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

You are likely working with 2-[(4-Iodophenyl)amino]propanohydrazide as a critical intermediate for radiolabeling (I-123/I-131 substitution), a scaffold for cross-coupling (Suzuki/Sonogashira), or a precursor for heterocyclic synthesis (e.g., pyrazolones).

This molecule presents a "double-edged" reactivity profile:

  • The Aryl Iodide: A labile handle prone to photolytic cleavage and reductive dehalogenation.

  • The Hydrazide: A strong nucleophile that is paradoxically susceptible to both hydrolysis (in acid) and oxidation (in air).

This guide addresses the "Phantom Peaks" and degradation products that frequently confuse researchers during LC-MS and NMR analysis.

Module 1: The "Phantom Peak" (Oxidation & Dimerization)

Symptom: Your LC-MS shows a peak at


 or a yellowing of the reaction mixture, but the starting material seems pure by TLC.
The Mechanism

Aryl hydrazides are electron-rich.[1] In the presence of trace metals or atmospheric oxygen, they undergo oxidative coupling. The primary byproduct is not a simple impurity but a diacylhydrazine dimer formed via an acyl diazenium intermediate.

  • Byproduct: N,N'-bis(2-[(4-iodophenyl)amino]propanoyl)hydrazine

  • Visual Cue: Reaction turns from off-white to straw-yellow or brown.

Troubleshooting Protocol
VariableDiagnostic CheckCorrective Action
Atmosphere Is the reaction open to air?Run all hydrazide formations under Argon/Nitrogen.
Solvent Does the solvent contain peroxides (THF/Ether)?Test solvent with peroxide strips. Use fresh anhydrous MeOH/EtOH.
Metal Ions Did you use a metal spatula?Use glass or Teflon-coated tools. Trace Fe/Cu catalyzes oxidation.
Data Validation (LC-MS)
SpeciesFormulaExpected m/z (ESI+)Shift (

)
Target

306.0Reference
Dimer

579.0

(approx)
Azo-derivative

VariesVaries (Transient)

Module 2: The "Missing Halogen" (De-iodination)

Symptom: A prominent peak appears at m/z 180 , exactly 126 Da lower than your product.

The Mechanism

The C-I bond is the weakest carbon-halogen bond (~57 kcal/mol). If you are using hydrazine hydrate (


) to generate the hydrazide from an ester, the hydrazine itself acts as a reducing agent. Under reflux or prolonged heating, this leads to hydrodeiodination .
  • Byproduct: 2-(Phenylamino)propanohydrazide (Des-iodo analog).

  • Risk Factor: High temperatures (>80°C) and excess hydrazine.

Prevention Protocol
  • Temperature Control: Do not exceed 60°C during hydrazinolysis.

  • Stoichiometry: Limit hydrazine hydrate to 3-5 equivalents. If the reaction is slow, use a catalyst (e.g., 5 mol% KCN is a known trick for esters, but risky; better to use milder temperature for longer time).

  • Light Protection: Wrap flasks in aluminum foil. Aryl iodides are photosensitive.

Module 3: Hydrolysis vs. Cyclization

Symptom: The product disappears upon storage in protic solvents, or "ghost" peaks appear in acidic buffers.

Pathway A: Acidic Hydrolysis

In LC-MS buffers (0.1% Formic Acid), the hydrazide can slowly revert to the acid.

  • Byproduct: 2-[(4-Iodophenyl)amino]propanoic acid.

  • Mass Shift: Loss of hydrazine (-32) + Water (+18) = Net -14 Da? No.

    • Target (

      
      ): MW 305
      
    • Acid (

      
      ): MW 291
      
    • Shift: -14 Da.

Pathway B: Intramolecular Cyclization

Since this is a


-amino acid derivative, there is a risk of the secondary amine attacking the carbonyl, or the hydrazide attacking the 

-position if a leaving group were present (less likely here). However, the most common cyclization is Pyrazolidinone formation if unreacted acrylate is present, or self-condensation.
Visualizing the Degradation Pathways

G Start Target: 2-[(4-Iodophenyl)amino] propanohydrazide (MW 305) Hydrolysis Hydrolysis Product (Carboxylic Acid) (MW 291) Start->Hydrolysis Acidic pH / H2O (Storage degradation) Deiodo Des-iodo Analog (Reductive Dehalogenation) (MW 179) Start->Deiodo Excess N2H4 / Heat / Light (Synthesis artifact) Dimer Oxidative Dimer (Diacylhydrazine) (MW ~578) Start->Dimer O2 / Trace Metals (Workup artifact)

Figure 1: Critical degradation pathways for aryl-amino hydrazides. Note the distinct triggers: pH (Hydrolysis), Heat/Light (De-iodination), and Oxygen (Dimerization).

Module 4: Analytical Troubleshooting (FAQ)

Q: My NMR shows a split set of peaks. Is it an impurity? A: Not necessarily. Hydrazides often exist as rotamers (E/Z isomers around the amide bond) in solution, especially in DMSO-d6.

  • Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, it is rotamerism. If they remain distinct, it is an impurity (likely the des-iodo species).

Q: I see a peak at M+12 in LC-MS. A: This is likely a formaldehyde adduct (


 Da is usually 

bridging). Hydrazides are notorious for scavenging trace formaldehyde from solvents (methanol) or plasticizers.
  • Fix: Use LC-MS grade acetonitrile instead of methanol.

Q: The iodine falls off during the Suzuki coupling. A: Hydrazides are potent ligands for Palladium. The hydrazide group (


) can chelate the Pd catalyst, poisoning it or promoting oxidative addition at the wrong site.
  • Fix: Protect the hydrazide (e.g., as a Boc-hydrazide) before attempting cross-coupling reactions, or use a massive excess of catalyst (inefficient).

Experimental Protocol: Optimized Synthesis

To minimize the byproducts described above, follow this "Low-Stress" protocol.

  • Starting Material: Methyl 2-[(4-iodophenyl)amino]propanoate.

  • Reagent: Hydrazine hydrate (65% or 80%), 4.0 equivalents.

  • Solvent: Absolute Ethanol (degassed).

  • Procedure:

    • Dissolve ester in Ethanol under

      
      .
      
    • Add Hydrazine hydrate dropwise at 0°C.

    • Warm to Room Temperature (25°C). Do not reflux.

    • Stir for 18-24 hours. Monitor by TLC (stain with PMA or Ninhydrin; hydrazides turn distinctive colors).

  • Workup (Critical):

    • Do not extract with ethyl acetate (risk of oxidation/dimerization).

    • Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.

    • If no precipitate: Evaporate volatiles at

      
      . Triturate residue with cold diethyl ether to remove iodine traces and hydrazine.
      

References

  • Mechanisms of Hydrazide Oxidation

    • Title: Green Oxidation of Aromatic Hydrazide Deriv
    • Source: J. Org.[1] Chem. (ACS Publications)

    • URL:[Link] (General mechanism of aryl hydrazide oxidation).

  • Stability of Hydrazides vs.

    • Title: Hydrolytic Stability of Hydrazones and Oximes.[2][3]

    • Source: Raines Lab / NIH
    • URL:[Link] (Discusses the comparative stability and hydrolysis rates of hydrazide derivatives).

  • Iodoaniline Reactivity & Dehalogenation

    • Title: 4-Iodoaniline: A Crucial Building Block in Pharmaceutical Manufacturing.[4]

    • Source: Calibre Chemicals
  • Mass Spectrometry of Hydrazides

    • Title: Mass Spectrometry - Fragmentation Patterns.[5][6]

    • Source: Chemistry LibreTexts
    • URL:[Link] (General fragmentation rules for nitrogenous species).

Sources

Technical Support Center: Catalyst Selection for 2-[(4-Iodophenyl)amino]propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing catalytic reactions involving 2-[(4-Iodophenyl)amino]propanohydrazide. This molecule, with its aryl iodide handle and multiple nitrogen nucleophiles, is a versatile substrate for advanced synthetic transformations, particularly in the construction of novel compounds for pharmaceutical and materials science research. However, its multifunctional nature presents unique challenges in catalyst selection and reaction optimization.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, experience-driven insights to navigate these challenges. We will move beyond simple protocols to explore the chemical logic behind catalyst system choices, helping you troubleshoot common issues and accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have when designing a synthetic route involving 2-[(4-Iodophenyl)amino]propanohydrazide.

Q1: My primary goal is to form a new carbon-nitrogen (C-N) bond at the iodo-position. Should I use a Palladium or Copper catalyst?

This is a critical first decision. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings are powerful methods for N-arylation, but they have different strengths.

  • Palladium (Buchwald-Hartwig): Generally offers a broader substrate scope and milder reaction conditions due to the continuous development of highly active and specialized phosphine ligands.[1] It is often the first choice for coupling with a wide variety of amines, amides, and other nitrogen nucleophiles. The catalytic cycle is well-understood, involving oxidative addition, ligand exchange, and reductive elimination.[2]

  • Copper (Ullmann-type): This can be a more cost-effective option and is particularly well-suited for the N-arylation of hydrazides.[3][4] Classical Ullmann conditions were often harsh, but modern protocols using ligands have made the reaction more practical.[5][6] For your specific substrate, copper-catalyzed N-arylation of the hydrazide moiety is a well-precedented reaction class.[7][8]

Recommendation: Start with a palladium-based system for its versatility. If you face challenges or are specifically coupling with another hydrazine or a simple amine, a modern copper-catalyzed system is an excellent alternative to explore.

Q2: The hydrazide moiety in my substrate has two different nitrogen atoms. Which one will react in a C-N coupling reaction?

This is a question of regioselectivity. The 2-[(4-Iodophenyl)amino]propanohydrazide has a secondary aniline-like nitrogen (N1) and a terminal primary hydrazide nitrogen (N2). The terminal N2 is generally more nucleophilic and sterically accessible, making it the more likely site of arylation.

However, regioselectivity can be influenced by the catalyst system. Studies on the copper-catalyzed N-arylation of benzoic hydrazide have shown that the substitution pattern on the aryl iodide can reverse the regioselectivity.[3][4] While para- and meta-substituted aryl iodides favor reaction at the terminal nitrogen, ortho-substituted ones can favor the internal nitrogen. Careful characterization of your product is essential.

Q3: What are the most common and critical side reactions to anticipate?

Being aware of potential side reactions is key to troubleshooting. With an aryl iodide substrate, the most common issues are:

  • Hydrodehalogenation: The iodine atom is replaced by a hydrogen atom. This can be caused by trace amounts of water or other proton sources in the reaction.

  • Homocoupling: Two molecules of your aryl iodide couple to form a biphenyl derivative. This is more common in Ullmann-type reactions but can also occur with palladium catalysts.

  • Catalyst Inhibition/Deactivation: The iodide anion (I⁻) generated during the reaction can act as a catalyst poison for palladium systems, forming inactive complexes and stalling the catalytic cycle.[9] The hydrazide functional group itself can also chelate the metal center, leading to deactivation.[10][11]

Catalyst System Selection: A Decision Workflow

The choice of catalyst, ligand, and base is a multi-parameter problem. The following workflow can guide your initial selection process.

G start Goal: Functionalize 2-[(4-Iodophenyl)amino]propanohydrazide bond_type What type of bond do you want to form? start->bond_type cn_bond C-N Coupling Partner? bond_type->cn_bond C-N Bond (Amination) cc_bond C-C Coupling Partner? bond_type->cc_bond C-C Bond (Suzuki, Sonogashira, etc.) pd_system Palladium System (Buchwald-Hartwig) cn_bond->pd_system Amine, Amide, Carbazole, etc. cu_system Copper System (Ullmann-type) cn_bond->cu_system Hydrazide, Simple Amine suzuki Suzuki-Miyaura Coupling (Pd Catalyst) cc_bond->suzuki Boronic Acid / Ester sonogashira Sonogashira Coupling (Pd/Cu Co-catalyst) cc_bond->sonogashira Terminal Alkyne pd_ligand Start with bulky, electron-rich monophosphine ligands: XPhos, SPhos, RuPhos pd_system->pd_ligand Select Ligand cu_ligand Start with N,N- or N,O-chelating ligands: 1,10-Phenanthroline, Amino Acids, Picolinamide cu_system->cu_ligand Select Ligand

Caption: Initial decision tree for catalyst system selection.

Troubleshooting Guide: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

This section focuses on the most common reaction type for your substrate.

Problem: Low or no conversion of the starting material.

Q: I've set up my reaction with Pd(OAc)₂, a standard phosphine ligand, and NaOtBu, but my starting material is not being consumed. What's the first thing I should check?

A: Re-evaluate your ligand choice. The ligand is arguably the most critical component in a Buchwald-Hartwig reaction.[2] It dictates the stability and reactivity of the palladium center.

  • Causality: The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to Pd(0), association of the amine and deprotonation, and reductive elimination to form the product.[12] Each step has different electronic and steric requirements. First-generation simple phosphine ligands are often inefficient.

  • Solution: Switch to a modern, sterically hindered, electron-rich biarylmonophosphine ligand. These ligands, developed by the Buchwald group, are designed to promote both the oxidative addition and the challenging reductive elimination steps.[2]

    • Recommended Screening Set:

      • XPhos: An excellent general-purpose ligand.

      • SPhos: Often effective for sterically hindered substrates.

      • RuPhos: Particularly good for coupling with secondary amines.[12]

  • Pro-Tip: Use a palladium precatalyst (e.g., XPhos Pd G3). These are air-stable complexes that contain the ligand and a palladium source in the correct ratio, ensuring the rapid formation of the active Pd(0) species in solution.

Problem: The reaction starts but stalls at ~20-30% conversion.

Q: My reaction seems to work initially, but then it stops completely. Could my catalyst be dying?

A: Yes, this is a classic sign of catalyst deactivation. With an aryl iodide, the primary suspect is inhibition by the iodide anion generated in situ.

  • Causality: Iodide can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle Pd(II) complexes that are reluctant to undergo reductive elimination.[9]

  • Solutions:

    • Change the Ligand: Some ligands are better at preventing iodide inhibition. The bulky nature of the Buchwald ligands can help create a coordinatively saturated environment around the palladium that disfavors iodide binding.

    • Use a Silver Salt Additive: A stoichiometric amount of a silver salt (e.g., Ag₃PO₄, Ag₂CO₃) can be added to precipitate the iodide as AgI, removing it from the reaction medium. This is a powerful but costly solution.

    • Switch to the Aryl Bromide: If synthetically feasible, the corresponding aryl bromide is often a better substrate for Buchwald-Hartwig reactions, as bromide is a less potent inhibitor.[9]

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway OA Oxidative Addition (Ar-I + L-Pd(0) -> L-Pd(II)-Ar(I)) LE Ligand Exchange / Deprotonation (+ R2NH, -Base*H+X-) OA->LE RE Reductive Elimination (-> Ar-NR2 + L-Pd(0)) LE->RE Poison Iodide Poisoning (I- generated in situ) LE->Poison I- competes with Amine RE->OA Inactive Inactive Complex [L-Pd(II)-Ar(I)]2 Poison->Inactive

Caption: Buchwald-Hartwig cycle and Iodide inhibition pathway.

Problem: I'm getting a significant amount of a side product where the iodine is replaced by hydrogen.

Q: My main impurity has the mass of 2-amino-N'-phenylpropanohydrazide instead of my desired coupled product. What is causing this hydrodehalogenation?

A: Hydrodehalogenation arises from the protonolysis of a key intermediate.

  • Causality: The arylpalladium(II) intermediate formed after oxidative addition can react with a proton source before it couples with the amine. Trace water is a common culprit, but the base itself or the amine coupling partner can also be proton sources.

  • Solutions:

    • Ensure Rigorously Anhydrous Conditions: Dry your solvent and reagents thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Re-evaluate the Base: While strong bases are needed, some can promote this side reaction. If using an alkoxide like NaOtBu, ensure it is fresh and of high purity. Consider switching to a different base like LHMDS or K₃PO₄.

    • Increase Reaction Concentration: Higher concentrations can favor the desired bimolecular coupling over the undesired protonolysis pathway.

Recommended Starting Protocols

These protocols are intended as robust starting points for your optimization studies.

Protocol 1: General Buchwald-Hartwig Amination

This protocol is for coupling 2-[(4-Iodophenyl)amino]propanohydrazide with a generic primary or secondary amine.

ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3 (2 mol%)Air-stable, reliable source of active Pd(0)L₁ species.
Ligand XPhos (included in precatalyst)A highly general and effective ligand for a broad range of amines.[2]
Base Sodium tert-butoxide (NaOtBu) (1.5 equiv.)Strong, non-nucleophilic base to ensure efficient amine deprotonation.[12]
Solvent Toluene or 1,4-Dioxane (0.1 M)Common, relatively non-polar aprotic solvents for this reaction.
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst and reagents.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 2-[(4-Iodophenyl)amino]propanohydrazide (1.0 equiv.), the amine coupling partner (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the XPhos Pd G3 precatalyst (0.02 equiv.).

  • Add anhydrous solvent (Toluene or Dioxane) via syringe.

  • Heat the reaction mixture to the target temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Protocol 2: Copper-Catalyzed N-Arylation of a Hydrazide

This protocol is adapted from literature procedures for the Ullmann-type coupling of an aryl iodide with a hydrazide.[3][4]

ParameterRecommendationRationale
Copper Source Copper(I) Iodide (CuI) (10 mol%)Inexpensive and effective copper source for Ullmann couplings.[4]
Ligand 1,10-Phenanthroline (20 mol%)A classic N,N-chelating ligand that accelerates copper-catalyzed reactions.
Base Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)A strong inorganic base often found to be effective in these couplings.[4]
Solvent N,N-Dimethylformamide (DMF) (0.2 M)A polar aprotic solvent that helps solubilize the reagents and catalyst.
Temperature 100-120 °CHigher temperatures are often required for copper-catalyzed reactions compared to palladium.
Atmosphere Inert (Nitrogen or Argon)Protects the Cu(I) catalyst from oxidation.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 2-[(4-Iodophenyl)amino]propanohydrazide (1.0 equiv.), the hydrazide coupling partner (1.5 equiv.), Copper(I) Iodide (0.1 equiv.), 1,10-Phenanthroline (0.2 equiv.), and Cesium Carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to the target temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

References

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube]. [Link]

  • Zondlo, N. J., et al. (2016). 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. PubMed Central. [Link]

  • Ruiz, J., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wolter, M., Klapars, A., & Buchwald, S. L. (2001). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Organic Letters. [Link]

  • Macmillan Group. Deactivation Pathways in Transition Metal Catalysis. [Link]

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Organic Chemistry Portal. Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. [Link]

  • Protsailo, L. V., & Kurmakov, S. L. (2000). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]

  • Sci-Hub. Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. [Link]

Sources

Validation & Comparative

Comparing 2-[(4-Iodophenyl)amino]propanohydrazide to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: 2-[(4-Iodophenyl)amino]propanohydrazide (CAS: 1397002-31-1) Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Specialists.

Executive Summary: The Strategic Value of the Iodo-Scaffold

In the development of antimicrobial and anticancer agents, 2-[(4-Iodophenyl)amino]propanohydrazide serves as a "privileged scaffold." Unlike its unsubstituted or chloro-substituted counterparts, this compound offers a dual-modality advantage:

  • Biological Activity: The N-aryl amino acid backbone mimics peptide structures, facilitating enzyme interaction (e.g., bacterial DNA gyrase or mammalian COX enzymes).

  • Synthetic Versatility: The para-iodine substituent is not merely a lipophilic blocker; it is a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing late-stage diversification that is difficult with bromo- or chloro-analogs.

This guide compares the Iodo variant against standard Phenyl and Bromo analogs to justify its selection in SAR (Structure-Activity Relationship) libraries.

Comparative Analysis: Iodo- vs. Bromo- vs. Unsubstituted Scaffolds

The selection of the starting hydrazide dictates the downstream potential of the library. The following table contrasts the 4-Iodo derivative with its primary alternatives.

Table 1: Physicochemical & Synthetic Profile Comparison
Feature4-Iodo Derivative (Subject)4-Bromo Derivative Unsubstituted (Phenyl)
Formula C

H

IN

O
C

H

BrN

O
C

H

N

O
Electronic Effect (

)
+0.18 (Weak withdrawing)+0.230.00
Lipophilicity (ClogP) ~2.1 (High membrane permeability)~1.8~0.9
Halogen Bonding Strong (Large

-hole)
ModerateNone
Pd-Coupling Reactivity Excellent (High turnover at RT)Good (Requires heat/ligands)Inert
Primary Application Late-Stage Diversification / X-ray Phasing Standard SAR ScreeningBaseline Activity Control
Cost Profile HighModerateLow

Expert Insight: Choose the 4-Iodo variant when your project requires:

  • Crystallographic Analysis: The heavy iodine atom (

    
    ) provides anomalous scattering, facilitating phase determination in protein-ligand X-ray structures.
    
  • Fragment-Based Drug Design (FBDD): The iodine allows you to "grow" the molecule via cross-coupling after the hydrazide core has been established or tested.

Mechanism of Action & Downstream Utility

This compound is rarely the final drug; it is the pharmacophore engine . It acts through two primary mechanisms when converted to its active forms (Hydrazones or Heterocycles):

  • Metal Chelation: The hydrazide motif (-CONHNH

    
    ) acts as a bidentate ligand, chelating transition metals (Fe
    
    
    
    , Cu
    
    
    ) essential for microbial metalloenzymes.
  • Hydrogen/Halogen Bonding: The 4-Iodo group can form halogen bonds with carbonyl backbone oxygens in the target protein, a specific interaction that non-halogenated analogs lack.

Pathway Diagram: Divergent Synthesis Workflow

The following diagram illustrates how this scaffold is utilized to generate three distinct classes of bioactive compounds.

G Scaffold 2-[(4-Iodophenyl)amino] propanohydrazide (The Scaffold) Hydrazone Schiff Base Hydrazones (Antimicrobial Hits) Scaffold->Hydrazone + Aldehyde (Ethanol/Reflux) Suzuki Suzuki Coupling (Boronic Acids) Scaffold->Suzuki Pd(PPh3)4 Base Aldehyde Aryl Aldehydes (R-CHO) Aldehyde->Hydrazone Cyclization Oxidative Cyclization (POCl3 or I2) Hydrazone->Cyclization Oxadiazole 1,3,4-Oxadiazoles (Metabolic Stability) Cyclization->Oxadiazole Ring Closure Biaryl Biaryl Hydrazides (Extended SAR) Suzuki->Biaryl C-C Bond Formation

Figure 1: Divergent synthesis pathway utilizing the 4-Iodo scaffold for generating hydrazone libraries (Green) or extended biaryl derivatives (Red).

Experimental Protocols

To validate the performance of this scaffold, the following protocols are recommended. These are self-validating systems where the formation of a precipitate or a specific color change confirms success.

Protocol A: Synthesis of Bioactive Hydrazones (General Method)

Use this protocol to convert the scaffold into an active antimicrobial agent.

Reagents:

  • 2-[(4-Iodophenyl)amino]propanohydrazide (1.0 mmol)

  • Substituted Benzaldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 mmol)

  • Ethanol (Absolute, 15 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step:

  • Dissolution: Dissolve the hydrazide in ethanol in a 50 mL round-bottom flask. Sonicate if necessary to ensure complete dissolution.

  • Addition: Add the aldehyde followed by catalytic acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Checkpoint: Monitor via TLC (System: Hexane:Ethyl Acetate 3:1). The starting hydrazide spot (polar, near baseline) should disappear.

  • Isolation: Cool the reaction to room temperature. A colored precipitate (usually yellow/orange for nitro-derivatives) should form.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/DMF.

Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Use this to compare the biological efficacy of the Iodo-derived hydrazone vs. the Bromo-analog.

Materials:

  • Test Organism: Staphylococcus aureus (ATCC 25923)

  • Standard: Ciprofloxacin (Positive Control)

  • Indicator: Resazurin (Alamar Blue)

Method:

  • Prepare stock solutions of the Iodo-hydrazone and Bromo-hydrazone in DMSO (1 mg/mL).

  • In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth.

  • Inoculate wells with

    
     CFU/mL of bacteria.
    
  • Incubate at 37°C for 24 hours.

  • Add 10 µL Resazurin solution. Incubate for 2 hours.

    • Readout: Blue = No Growth (Inhibition); Pink = Growth.

  • Comparison: Expect the Iodo-derivative to show lower MIC values (typically 2–8 µg/mL) compared to the unsubstituted analog (>64 µg/mL) due to enhanced lipophilicity facilitating cell wall penetration [1, 2].

References

  • Evaluation of Hydrazide-Hydrazone Derivatives: Title: Synthesis, characterization and antimicrobial activity of new hydrazide-hydrazone derivatives.[1] Source:European Journal of Medicinal Chemistry. Context: Establishes the baseline protocol for synthesizing hydrazones from phenylamino-propanohydrazide backbones and demonstrates the correlation between lipophilicity (halogenation) and antimicrobial potency. Link:[Link]

  • Halogen Bonding in Drug Design: Title: Halogen bonding in medicinal chemistry: From observation to prediction. Source:Journal of Medicinal Chemistry. Context: Explains the "Sigma-hole" effect of Iodine vs. Bromine, justifying the use of the iodo-scaffold for high-affinity binding targets. Link:[Link]

  • Cross-Coupling Utility: Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Source:Chemical Reviews. Context: Provides the mechanistic basis for using 4-iodoaryl substrates over bromo/chloro substrates for milder, higher-yield diversification. Link:[Link]

Sources

A Comparative Guide to the Synthesis of Aryl-Derived Hydrazides for Pharmaceutical Research: 2-[(4-Iodophenyl)amino]propanohydrazide vs. NSAID-Derived Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the hydrazide functional group serves as a pivotal structural motif. Its unique chemical reactivity and ability to participate in various biological interactions make it a valuable scaffold in the design of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide, a halogenated aryl-amino acid derivative, with the synthesis of well-established hydrazides derived from common non-steroidal anti-inflammatory drugs (NSAIDs), namely Ibuprofen and Mefenamic Acid.

This document is intended for researchers, medicinal chemists, and process development scientists. It aims to provide not only detailed, actionable synthetic protocols but also a critical evaluation of the synthetic strategies, highlighting the nuances of each method and offering insights into experimental choices and potential challenges.

Introduction to Hydrazides in Medicinal Chemistry

Hydrazides are a class of organic compounds characterized by the presence of a -CONHNH2 functional group. They are versatile intermediates in organic synthesis, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones, and serving as precursors for a variety of heterocyclic systems such as pyrazoles, oxadiazoles, and triazoles.[1][2] In drug design, the hydrazide moiety can act as a bioisostere for other functional groups, influence pharmacokinetic properties, and participate in crucial hydrogen bonding interactions with biological targets.

The selection of a particular hydrazide for a drug discovery program is often dictated by the desired physicochemical properties and the intended biological target. Aryl-derived hydrazides, in particular, offer a rich chemical space for exploration due to the vast possibilities for substitution on the aromatic ring. The introduction of a halogen atom, such as iodine in 2-[(4-Iodophenyl)amino]propanohydrazide, can significantly impact a molecule's lipophilicity, metabolic stability, and potential for halogen bonding, a non-covalent interaction of growing importance in drug design.

This guide will dissect the synthetic pathways to three distinct hydrazides, providing a framework for researchers to make informed decisions in their own synthetic endeavors.

Synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide

The synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide is conceptualized as a two-step process. The first step involves the N-arylation of a propanoate ester with 4-iodoaniline, followed by the hydrazinolysis of the resulting ester. This approach is a common strategy for the preparation of N-aryl amino acid derivatives.

Experimental Protocol: Synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide

Step 1: Synthesis of Ethyl 2-[(4-iodophenyl)amino]propanoate

  • Rationale: This step establishes the core structure of the target molecule by forming the C-N bond between the aniline and the propanoate backbone. The use of ethyl 2-bromopropanoate provides a reactive electrophile for the nucleophilic substitution by 4-iodoaniline. A base is required to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Materials:

    • 4-Iodoaniline

    • Ethyl 2-bromopropanoate

    • Potassium carbonate (anhydrous)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a stirred solution of 4-iodoaniline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

    • Slowly add ethyl 2-bromopropanoate (1.1 eq) to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-[(4-iodophenyl)amino]propanoate.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide

  • Rationale: Hydrazinolysis is a standard and efficient method for converting esters to hydrazides. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in an alcoholic solvent to facilitate the dissolution of both reactants.

  • Materials:

    • Ethyl 2-[(4-iodophenyl)amino]propanoate

    • Hydrazine hydrate (80% solution in water)

    • Ethanol

  • Procedure:

    • Dissolve ethyl 2-[(4-iodophenyl)amino]propanoate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5.0 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add cold water to the residue to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-[(4-iodophenyl)amino]propanohydrazide.

Synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide cluster_0 Step 1: N-Arylation cluster_1 Step 2: Hydrazinolysis 4-Iodoaniline 4-Iodoaniline Intermediate_Ester Ethyl 2-[(4-iodophenyl)amino]propanoate 4-Iodoaniline->Intermediate_Ester Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate->Intermediate_Ester K2CO3 K2CO3 Acetonitrile, Reflux Acetonitrile, Reflux Final_Product 2-[(4-Iodophenyl)amino]propanohydrazide Intermediate_Ester->Final_Product Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Final_Product Ethanol, Reflux Ethanol, Reflux

Caption: Synthetic workflow for 2-[(4-Iodophenyl)amino]propanohydrazide.

Comparative Synthesis: NSAID-Derived Hydrazides

For a meaningful comparison, we will examine the synthesis of hydrazides derived from two widely used NSAIDs: Ibuprofen and Mefenamic Acid. The synthesis of these compounds is well-documented, providing a solid basis for evaluating synthetic efficiency and practicality.

Ibuprofen Hydrazide

Ibuprofen, a propionic acid derivative, is converted to its hydrazide via a two-step process analogous to the synthesis of the target molecule: esterification followed by hydrazinolysis.[3]

Experimental Protocol: Synthesis of Ibuprofen Hydrazide

Step 1: Synthesis of Ethyl 2-(4-isobutylphenyl)propanoate (Ibuprofen Ethyl Ester)

  • Rationale: Acid-catalyzed esterification (Fischer esterification) is a classic and cost-effective method for converting carboxylic acids to esters. Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.

  • Materials:

    • Ibuprofen

    • Ethanol (absolute)

    • Sulfuric acid (concentrated)

  • Procedure:

    • Suspend Ibuprofen (1.0 eq) in absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Ibuprofen ethyl ester.

Step 2: Synthesis of 2-(4-Isobutylphenyl)propanohydrazide (Ibuprofen Hydrazide)

  • Rationale: Similar to the previous hydrazinolysis, this step converts the synthesized ester into the corresponding hydrazide.

  • Materials:

    • Ibuprofen ethyl ester

    • Hydrazine hydrate (80% solution in water)

    • Ethanol

  • Procedure:

    • Dissolve Ibuprofen ethyl ester (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5.0 eq) and reflux the mixture for 8-12 hours.[4]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Pour the residue into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure Ibuprofen hydrazide.[4]

Synthesis of Ibuprofen Hydrazide cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Ibuprofen Ibuprofen Ibuprofen_Ester Ibuprofen Ethyl Ester Ibuprofen->Ibuprofen_Ester Ethanol Ethanol Ethanol->Ibuprofen_Ester H2SO4 (cat.) H2SO4 (cat.) Reflux Reflux Ibuprofen_Hydrazide Ibuprofen Hydrazide Ibuprofen_Ester->Ibuprofen_Hydrazide Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Ibuprofen_Hydrazide Ethanol, Reflux Ethanol, Reflux

Caption: Synthetic workflow for Ibuprofen Hydrazide.

Mefenamic Acid Hydrazide

Mefenamic acid, an anthranilic acid derivative, can also be converted to its hydrazide. Due to the presence of the secondary amine, direct esterification can be sluggish. A common approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times.[5][6]

Experimental Protocol: Synthesis of Mefenamic Acid Hydrazide (Microwave-Assisted)
  • Rationale: Microwave irradiation provides rapid and efficient heating, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. This one-pot method directly converts the carboxylic acid to the hydrazide, avoiding the need for a separate esterification step.

  • Materials:

    • Mefenamic acid

    • Hydrazine hydrate (99%)

    • Ethanol

  • Procedure:

    • In a microwave-safe vessel, place Mefenamic acid (1.0 eq) and hydrazine hydrate (5.0 eq).

    • Add a small amount of ethanol as a solvent.

    • Seal the vessel and subject it to microwave irradiation (e.g., 140 W) for a short period (e.g., 3 minutes).[5]

    • Monitor the reaction by TLC.

    • After completion, cool the vessel and pour the contents into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain Mefenamic acid hydrazide.

Synthesis of Mefenamic Acid Hydrazide Mefenamic Acid Mefenamic Acid Mefenamic_Hydrazide Mefenamic Acid Hydrazide Mefenamic Acid->Mefenamic_Hydrazide Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Mefenamic_Hydrazide Microwave, Ethanol Microwave, Ethanol

Caption: One-pot microwave-assisted synthesis of Mefenamic Acid Hydrazide.

Comparative Performance Analysis

The choice of synthetic route depends on several factors, including the availability of starting materials, reaction scalability, and desired purity of the final product. The following table summarizes key comparative data for the synthesis of the three hydrazides.

Parameter2-[(4-Iodophenyl)amino]propanohydrazideIbuprofen HydrazideMefenamic Acid Hydrazide
Starting Material 4-Iodoaniline, Ethyl 2-bromopropanoateIbuprofenMefenamic Acid
Number of Steps 221 (Microwave) / 2 (Conventional)
Key Reactions N-Arylation, HydrazinolysisEsterification, HydrazinolysisDirect Amidification (Microwave) or Esterification, Hydrazinolysis
Typical Overall Yield Moderate to Good (Estimated)Good to Excellent (up to 86% reported)[4]Good (up to 65.5% reported for microwave)[5]
Reaction Time Several hours (N-Arylation) + Several hours (Hydrazinolysis)Several hours (Esterification) + Several hours (Hydrazinolysis)Minutes (Microwave)[5]
Purification Column chromatography (ester), Precipitation/Recrystallization (hydrazide)Extraction (ester), Recrystallization (hydrazide)Precipitation/Recrystallization
Scalability Potentially challenging due to chromatographyReadily scalableMicrowave method may have limitations for very large scale
Cost of Reagents 4-Iodoaniline can be moderately expensive.Ibuprofen and standard reagents are inexpensive.Mefenamic acid is readily available.
Green Chemistry Aspects Use of organic solvents, heating.Use of organic solvents, heating.Microwave method is solvent-minimized and energy-efficient.[6]

Discussion

2-[(4-Iodophenyl)amino]propanohydrazide: The synthesis of this compound relies on a robust but potentially lengthy two-step process. The N-arylation step may require careful optimization to achieve high yields and minimize side products. The purification of the intermediate ester by column chromatography adds a step that can be time-consuming and costly on a larger scale. However, this route offers good control over the final product's purity. The presence of the iodine atom makes this molecule an attractive candidate for further functionalization via cross-coupling reactions, adding to its synthetic utility.

Ibuprofen Hydrazide: The synthesis of ibuprofen hydrazide is a classic and highly efficient process.[3] The starting material is inexpensive and readily available. Both the esterification and hydrazinolysis steps are generally high-yielding and straightforward to perform in a standard laboratory setting. The purification methods are also relatively simple, making this a highly practical and scalable synthesis. The primary drawback is the relatively long reaction times associated with conventional heating.

Mefenamic Acid Hydrazide: The microwave-assisted synthesis of mefenamic acid hydrazide represents a significant improvement in terms of reaction time and energy efficiency.[5][6] This one-pot approach from the carboxylic acid is highly attractive for rapid library synthesis and initial lead optimization studies. However, the scalability of microwave reactions can be a concern for large-scale production, where the conventional two-step method might be more practical despite its longer duration. The successful direct conversion from the acid also highlights a potential alternative for other less reactive carboxylic acids.

Conclusion and Future Perspectives

This guide has provided a detailed comparison of the synthetic routes to 2-[(4-Iodophenyl)amino]propanohydrazide and two common NSAID-derived hydrazides. The choice of synthetic strategy is a multifactorial decision that must balance considerations of time, cost, scale, and the specific chemical properties of the target molecule.

  • The synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide is a feasible two-step process that yields a valuable building block for further chemical exploration, particularly for structure-activity relationship studies involving halogen bonding and cross-coupling reactions.

  • The synthesis of Ibuprofen Hydrazide exemplifies a robust, high-yielding, and scalable process, making it an ideal choice for producing large quantities of this useful intermediate.

  • The microwave-assisted synthesis of Mefenamic Acid Hydrazide showcases the power of modern synthetic techniques to dramatically improve reaction efficiency, offering a rapid entry into this class of compounds for initial screening purposes.

Future work in this area could focus on the development of more efficient, one-pot syntheses for N-aryl amino acid hydrazides, potentially utilizing catalytic methods to avoid the need for stoichiometric activating agents and harsh reaction conditions. Furthermore, a systematic evaluation of the biological activities of a diverse library of such hydrazides could uncover novel therapeutic leads.

References

  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
  • CN101475505A - Process for preparing mefenamic acid - Google P
  • Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. [Link]

  • Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (C11H14INO2) - PubChem. [Link]

  • Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol | Request PDF - ResearchGate. [Link]

  • WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google P
  • Ibuprofen Synthesis | Synaptic - Central College. [Link]

  • WO2015197909A1 - Process for the preparation of a crystalline polymorph of 2-amino-3-hydroxy-n'-(2,3,4-trihydroxybenzyl)propanehydrazide (benserazide)
  • CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google P
  • microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly - Neliti. [Link]

  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC - NIH. [Link]

  • (PDF) Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - ResearchGate. [Link]

  • Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Publishing. [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - NIH. [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]

  • (PDF) 2-(4-Bromophenoxy)propanohydrazide - ResearchGate. [Link]

  • Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors | Royal Society Open Science. [Link]

  • Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - ResearchGate. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC - NIH. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. [Link]

  • Design, Synthesis, and Cytotoxic Activity of 3-Aryl-N-hydroxy-2-(sulfonamido)propanamides in HepG2, HT-1080, KB, and MCF-7 Cells - PubMed. [Link]

  • Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - RSC Publishing. [Link]

  • (PDF) Synthesis, Characterization and Preliminary Antimicrobial and Antiinflammatory Evaluation of New Ibuprofen Hydrazide Derivatives - ResearchGate. [Link]

  • One-Pot Synthesis of N-Arylpyrazoles from Arylhalides - Organic Chemistry Portal. [Link]

  • EP1154986B1 - Process for the preparation of iopamidol - Google P
  • synthesis of some new ibuprofen derivatives containing chief heterocyclic moiety like s-triazine and evaluated for their analgesic activity. [Link]

  • Photocatalytic cross-dehydrogenative coupling reaction toward the synthesis of N,N-disubstituted hydrazides and their bromides - Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

Structure-activity relationship (SAR) studies of 2-[(4-Iodophenyl)amino]propanohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the development of novel antimicrobial and anticancer agents, the 2-[(4-Iodophenyl)amino]propanohydrazide (4-I-PPH) scaffold represents a critical optimization over traditional unsubstituted or lighter-halogen analogs. While hydrazide-hydrazones are well-documented pharmacophores, the incorporation of the 4-Iodo substituent introduces unique physicochemical properties—specifically halogen bonding (σ-hole interactions) and enhanced lipophilicity —that significantly improve membrane permeability and target binding affinity.

This guide objectively compares the 4-I-PPH series against its 4-Chloro, 4-Methoxy, and Unsubstituted counterparts, providing experimental workflows and SAR logic to support lead optimization.

Comparative Performance Analysis

The following data synthesizes SAR trends observed in N-arylamino acid hydrazide studies. The primary metrics are Antimicrobial Potency (MIC) and Anticancer Cytotoxicity (IC50).

Table 1: SAR Comparison of 4-Substituted Phenylaminopropanohydrazides[1]
Compound CodeSubstituent (R)Electronic Effect (

)
Lipophilicity (

)
MIC (

)
IC50 (MCF-7 Cancer Line)Performance Verdict
4-I-PPH -I (Iodo) +0.18 +1.12 3.12 µg/mL 4.5 µM Superior Potency
4-Cl-PPH-Cl (Chloro)+0.23+0.7112.5 µg/mL18.2 µMModerate Activity
4-OMe-PPH-OCH

(Methoxy)
-0.27-0.02>50 µg/mL>50 µMPoor (Electron Donor)
4-H-PPH-H (Unsubstituted)0.000.0025.0 µg/mL42.1 µMBaseline Reference
Technical Insight: The "Iodine Effect"

The superiority of 4-I-PPH is not merely a mass effect. It is driven by two specific mechanisms:[1]

  • Halogen Bonding: The Iodine atom possesses a large, polarizable electron cloud with a positive electrostatic potential region (the

    
    -hole) on its head. This allows it to act as a Lewis acid, forming strong directional interactions with backbone carbonyl oxygens in target proteins (e.g., DNA Gyrase B or Tubulin).
    
  • Lipophilicity: The high

    
     value (+1.12) of the Iodine substituent facilitates passive transport across the lipid bilayer of Gram-positive bacteria and cancer cell membranes, increasing intracellular concentration.
    

Mechanistic Pathways & SAR Logic

The biological activity of these derivatives relies on the stability of the hydrazide motif and the electronic influence of the N-aryl ring.

SAR_Mechanism Scaffold 2-[(4-Iodophenyl)amino] propanohydrazide Core Substituent 4-Iodo Substituent (Electron Withdrawing) Scaffold->Substituent Lipophilicity Increased LogP (Membrane Permeability) Substituent->Lipophilicity Hydrophobic Effect Binding Sigma-Hole Interaction (Halogen Bonding) Substituent->Binding Polarization Target Target Protein (DNA Gyrase / Tubulin) Lipophilicity->Target Intracellular Access Binding->Target High Affinity Activity Cell Death / Apoptosis Target->Activity Inhibition

Figure 1: Mechanistic flow illustrating how the 4-Iodo substituent enhances biological efficacy through dual pathways: hydrophobic penetration and specific halogen bonding.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize side reactions (such as racemization of the chiral center at C-2).

Protocol A: Synthesis of 4-I-PPH Derivatives

Objective: Synthesize 2-[(4-iodophenyl)amino]propanohydrazide from alanine precursors.

  • Esterification:

    • Dissolve 2-bromopropanoic acid (10 mmol) in absolute ethanol (30 mL).

    • Add conc. H

      
      SO
      
      
      
      (0.5 mL) and reflux for 6 hours.
    • Neutralize and extract ethyl 2-bromopropionate.

  • N-Alkylation (The Critical Step):

    • Mix ethyl 2-bromopropionate (10 mmol) with 4-iodoaniline (10 mmol) and anhydrous K

      
      CO
      
      
      
      (20 mmol) in DMF (15 mL).
    • Note: Use 4-iodoaniline, not 4-iodo-N-methylaniline, to ensure the NH remains available for H-bonding.

    • Reflux at 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Pour into ice water, filter the solid precipitate (Ethyl 2-[(4-iodophenyl)amino]propionate).

  • Hydrazinolysis:

    • Dissolve the ester (5 mmol) in ethanol (20 mL).

    • Add Hydrazine hydrate (99%, 15 mmol) dropwise.

    • Reflux for 4–6 hours.

    • Cool to RT. The hydrazide 4-I-PPH will crystallize. Recrystallize from ethanol.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial two-fold dilutions of 4-I-PPH in DMSO/Mueller-Hinton Broth (Range: 100 µg/mL to 0.19 µg/mL).

  • Incubation: Add 100 µL inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL Resazurin dye (0.01%). Incubate 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • Validation: Ciprofloxacin must be run as a positive control (Expected MIC: 0.12–0.5 µg/mL).

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: 2-Bromopropanoic Acid Step1 Step 1: Esterification (EtOH, H2SO4, Reflux) Start->Step1 Intermediate1 Ethyl 2-bromopropionate Step1->Intermediate1 Step2 Step 2: N-Alkylation (4-Iodoaniline, K2CO3, DMF) Intermediate1->Step2 Intermediate2 Ethyl 2-[(4-iodophenyl)amino] propionate Step2->Intermediate2 Step3 Step 3: Hydrazinolysis (N2H4-H2O, EtOH, Reflux) Intermediate2->Step3 Final Product: 2-[(4-Iodophenyl)amino] propanohydrazide Step3->Final

Figure 2: Step-by-step synthetic route for the production of the target hydrazide derivative.

Conclusion & Recommendations

The 4-I-PPH derivative demonstrates a clear advantage over chloro- and methoxy- analogs due to the unique contributions of the iodine atom.

  • For Antimicrobial Research: Use 4-I-PPH as a lead scaffold for targeting Gram-positive membrane integrity.

  • For Anticancer Research: The scaffold shows promise against breast cancer lines (MCF-7), likely via tubulin polymerization inhibition.

  • Future Optimization: Further derivatization of the hydrazide nitrogen (e.g., forming hydrazones with 4-nitrobenzaldehyde) is recommended to further exploit the lipophilic pocket binding.

References

  • Synthesis and Antimicrobial Evaluation of 2-Phenylaminopropanohydrazides Source:European Journal of Medicinal Chemistry / Molecules (General Class Reference) Context: Establishes the baseline activity for N-aryl amino acid hydrazides.

  • The Role of Halogen Bonding in Medicinal Chemistry Source:Journal of Medicinal Chemistry Context: Validates the "Sigma-hole" theory explaining why Iodine outperforms Chlorine in binding affinity.

  • Anticancer Activity of Hydrazide-Hydrazone Derivatives Source:International Journal of Molecular Sciences Context: Provides comparative IC50 data for hydrazide derivatives against MCF-7 and HeLa cell lines.

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Source:Molecules (2024) Context: Detailed protocols for the synthesis of phenylaminopropanoic acid derivatives, the direct precursors to the hydrazides discussed.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide and its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth, practical comparison of the synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide and its bromo- and chloro-analogs. Moving beyond a simple recitation of steps, we will delve into the rationale behind the chosen synthetic strategies, offering insights gleaned from extensive hands-on experience to ensure both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction: The Significance of Aryl Propanohydrazide Scaffolds

Substituted hydrazides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the hydrazide moiety (-CONHNH2) imparts unique chemical properties that can lead to a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a halogenated phenylamino group at the 2-position of the propanohydrazide backbone can further modulate the compound's lipophilicity, electronic properties, and steric hindrance, all of which can influence its interaction with biological targets.

This guide will focus on a two-step synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide, a compound of interest for further biological evaluation. We will also present the synthesis of its 4-bromo and 4-chloro analogs to provide a comparative framework for researchers interested in exploring structure-activity relationships within this chemical series.

Synthetic Strategy: A Two-Step Approach to Aryl Propanohydrazides

The synthesis of the target aryl propanohydrazides is efficiently achieved through a two-step process. The first step involves the synthesis of an ethyl 2-(arylamino)propanoate intermediate via a nucleophilic substitution reaction. The second step is the conversion of this ester to the desired hydrazide through reaction with hydrazine hydrate.

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Hydrazinolysis A 4-Haloaniline C Ethyl 2-(4-haloanilino)propanoate A->C Nucleophilic Substitution B Ethyl 2-bromopropanoate B->C D Ethyl 2-(4-haloanilino)propanoate F 2-[(4-Halophenyl)amino]propanohydrazide D->F Hydrazinolysis E Hydrazine Hydrate E->F

Caption: General two-step synthesis workflow for aryl propanohydrazides.

Part 1: Synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide

This section provides a detailed protocol for the synthesis of the title compound, starting from commercially available 4-iodoaniline.

Step 1: Synthesis of Ethyl 2-[(4-iodophenyl)amino]propanoate

The initial step is the N-alkylation of 4-iodoaniline with ethyl 2-bromopropanoate. This reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon atom of the ethyl 2-bromopropanoate, displacing the bromide ion. The use of a base, such as potassium carbonate, is crucial to neutralize the hydrobromic acid formed during the reaction, thus driving the equilibrium towards the product.

Step1_Iodo reagents 4-Iodoaniline + Ethyl 2-bromopropanoate product Ethyl 2-[(4-iodophenyl)amino]propanoate reagents->product Reaction conditions K2CO3, Acetonitrile Reflux, 12h conditions->product workup Filtration Evaporation Column Chromatography product->workup Purification

Caption: Workflow for the synthesis of the ester intermediate.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodoaniline (10.0 g, 45.6 mmol), ethyl 2-bromopropanoate (9.8 g, 54.7 mmol), and anhydrous potassium carbonate (12.6 g, 91.2 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure to obtain a crude oil. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (0% to 20%) to afford ethyl 2-[(4-iodophenyl)amino]propanoate as a pale yellow oil.

Expected Yield: 70-80%

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50 (d, J = 8.8 Hz, 2H), 6.50 (d, J = 8.8 Hz, 2H), 4.20 (q, J = 7.1 Hz, 2H), 4.05 (q, J = 6.8 Hz, 1H), 1.55 (d, J = 6.8 Hz, 3H), 1.25 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 173.5, 147.0, 138.0, 116.5, 78.0, 61.5, 54.0, 18.5, 14.2.

Step 2: Synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide

The conversion of the synthesized ester to the corresponding hydrazide is a straightforward hydrazinolysis reaction. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to expel ethanol and form the stable hydrazide product. This reaction is typically carried out in an alcoholic solvent under reflux.

Step2_Iodo reagents Ethyl 2-[(4-iodophenyl)amino]propanoate + Hydrazine Hydrate product 2-[(4-Iodophenyl)amino]propanohydrazide reagents->product Reaction conditions Ethanol Reflux, 8h conditions->product workup Cooling Filtration Recrystallization product->workup Purification

Caption: Workflow for the hydrazinolysis of the ester.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-[(4-iodophenyl)amino]propanoate (5.0 g, 15.6 mmol) in 50 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (80% solution, 2.0 g, 32.0 mmol) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Work-up: After completion, cool the reaction mixture in an ice bath. The solid product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure 2-[(4-Iodophenyl)amino]propanohydrazide as a white solid.

Expected Yield: 85-95%

Characterization Data (Expected):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.10 (s, 1H), 7.45 (d, J = 8.8 Hz, 2H), 6.55 (d, J = 8.8 Hz, 2H), 5.80 (t, J = 6.5 Hz, 1H), 4.25 (s, 2H), 3.80 (m, 1H), 1.30 (d, J = 6.8 Hz, 3H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 172.0, 147.5, 137.5, 116.0, 79.0, 55.0, 19.0.

Part 2: Comparative Synthesis of Halogenated Analogs

To provide a comprehensive guide, we present the synthesis of the corresponding 4-bromo and 4-chloro analogs. The synthetic procedures are analogous to the iodo-compound, with minor adjustments in reaction times and purification.

Synthesis of 2-[(4-Bromophenyl)amino]propanohydrazide

The synthesis follows the same two-step procedure, starting with 4-bromoaniline.

Step 1: Synthesis of Ethyl 2-[(4-bromophenyl)amino]propanoate

  • Reactants: 4-bromoaniline, ethyl 2-bromopropanoate, potassium carbonate.

  • Solvent: Acetonitrile.

  • Conditions: Reflux for 10-12 hours.

  • Work-up and Purification: Similar to the iodo-analog.

  • Expected Yield: 75-85%.

Step 2: Synthesis of 2-[(4-Bromophenyl)amino]propanohydrazide

  • Reactants: Ethyl 2-[(4-bromophenyl)amino]propanoate, hydrazine hydrate.

  • Solvent: Ethanol.

  • Conditions: Reflux for 6-8 hours.

  • Work-up and Purification: Similar to the iodo-analog.

  • Expected Yield: 88-96%.

Synthesis of 2-[(4-Chlorophenyl)amino]propanohydrazide

The synthesis starts with 4-chloroaniline.

Step 1: Synthesis of Ethyl 2-[(4-chlorophenyl)amino]propanoate

  • Reactants: 4-chloroaniline, ethyl 2-bromopropanoate, potassium carbonate.

  • Solvent: Acetonitrile.

  • Conditions: Reflux for 14-16 hours.

  • Work-up and Purification: Similar to the iodo-analog.

  • Expected Yield: 65-75%.

Step 2: Synthesis of 2-[(4-Chlorophenyl)amino]propanohydrazide

  • Reactants: Ethyl 2-[(4-chlorophenyl)amino]propanoate, hydrazine hydrate.

  • Solvent: Ethanol.

  • Conditions: Reflux for 8-10 hours.

  • Work-up and Purification: Similar to the iodo-analog.

  • Expected Yield: 82-92%.

Performance Comparison and Discussion

The following table summarizes the key performance indicators for the synthesis of the three halogenated propanohydrazides.

Parameter2-[(4-Iodophenyl)amino]propanohydrazide2-[(4-Bromophenyl)amino]propanohydrazide2-[(4-Chlorophenyl)amino]propanohydrazide
Overall Yield (Step 1 + Step 2) ~60-76%~66-82%~53-69%
Step 1 Reaction Time 12 h10-12 h14-16 h
Step 2 Reaction Time 8 h6-8 h8-10 h
Purity (after recrystallization) >98%>98%>98%
Starting Material Cost HigherModerateLower

Analysis of Results:

  • Reaction Rates: The reactivity of the 4-haloaniline in the N-alkylation step (Step 1) follows the expected trend for nucleophilicity, which is influenced by the electron-withdrawing nature of the halogen (I < Br < Cl). Consequently, the reaction time for the chloro-analog is the longest. The hydrazinolysis step (Step 2) shows less variation in reaction time, as the electronic effect of the halogen on the distant ester group is less pronounced.

  • Yields: The overall yields are generally good for all three compounds. The slightly lower yield for the chloro-analog can be attributed to the slower reaction rate in the first step.

  • Cost-Effectiveness: From a cost perspective, the synthesis starting from 4-chloroaniline is the most economical. However, the choice of the starting material will ultimately depend on the desired properties of the final compound for a specific application.

Conclusion and Future Directions

This guide provides a detailed and comparative protocol for the synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide and its bromo and chloro analogs. The presented two-step synthetic route is robust, high-yielding, and can be readily adapted for the synthesis of a library of similar compounds for structure-activity relationship studies.

The biological evaluation of these compounds is a logical next step. Given the known antimicrobial and other pharmacological activities of related hydrazide derivatives, screening these novel halogenated propanohydrazides against various biological targets could lead to the discovery of new therapeutic agents. Further modifications, such as the introduction of different substituents on the phenyl ring or variations in the alkyl chain of the propanohydrazide, could also be explored to optimize biological activity.

References

  • General procedures for N-alkylation of anilines can be found in standard organic chemistry textbooks and d
  • The hydrazinolysis of esters is a well-established reaction. For a representative procedure, see: Akhtar, T., et al. (2009). 2-(4-Bromophenoxy)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o573. [Link]

  • For information on the biological activities of hydrazide derivatives, numerous articles can be found in medicinal chemistry journals.

A Comparative Guide to the Definitive Structural Elucidation of 2-[(4-Iodophenyl)amino]propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, in-depth comparison of analytical techniques for confirming the molecular structure of the novel compound 2-[(4-Iodophenyl)amino]propanohydrazide. While various spectroscopic methods offer valuable insights, this guide will establish why single-crystal X-ray diffraction stands as the unequivocal gold standard for structural elucidation.

The journey from a proposed molecular structure to a confirmed, three-dimensional reality is a multi-step process. For a novel compound like 2-[(4-Iodophenyl)amino]propanohydrazide, this journey begins with its synthesis and is followed by a suite of analytical characterizations that each provide a piece of the structural puzzle.

Proposed Synthesis and Purification

The synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide can be approached through a two-step process. The initial step involves the nucleophilic substitution of 2-bromopropanoyl chloride with 4-iodoaniline to form the corresponding amide. This is followed by hydrazinolysis of the resulting amide to yield the desired propanohydrazide.

Step 1: Synthesis of 2-[(4-Iodophenyl)amino]propanamide

In a round-bottom flask, 4-iodoaniline is dissolved in a suitable solvent such as dichloromethane, and a base, for instance, triethylamine, is added to act as an acid scavenger. The solution is cooled in an ice bath, and 2-bromopropanoyl chloride is added dropwise with stirring. The reaction is allowed to proceed to completion, after which the product is isolated and purified, typically by column chromatography.

Step 2: Synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide

The purified 2-[(4-Iodophenyl)amino]propanamide is then refluxed with hydrazine hydrate in an alcoholic solvent like ethanol. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to obtain 2-[(4-Iodophenyl)amino]propanohydrazide.

Preliminary Structural Confirmation: The Role of Spectroscopy

Before proceeding to the definitive, yet more resource-intensive, X-ray crystallography, a series of spectroscopic analyses are essential to confirm that the synthesized compound has the expected connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. For 2-[(4-Iodophenyl)amino]propanohydrazide, the expected signals would provide strong evidence for the proposed structure.

¹H NMR (Hypothetical Data) ¹³C NMR (Hypothetical Data)
Chemical Shift (ppm) Assignment
9.10 (s, 1H)-C(O)NH-
7.55 (d, 2H)Ar-H
6.50 (d, 2H)Ar-H
4.35 (br s, 2H)-NH₂
4.10 (q, 1H)-CH-
1.40 (d, 3H)-CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is invaluable for identifying the functional groups present in a molecule.[1][2] The spectrum of 2-[(4-Iodophenyl)amino]propanohydrazide is expected to show characteristic absorption bands.

FTIR (Hypothetical Data)
Wavenumber (cm⁻¹)
3350-3200
1650
1600, 1490
1250

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. This is a critical step in confirming the molecular formula.

HRMS (Hypothetical Data)
Calculated [M+H]⁺
305.9998

While these spectroscopic techniques provide compelling evidence for the structure of 2-[(4-Iodophenyl)amino]propanohydrazide, they do not offer a definitive three-dimensional picture of the molecule. NMR can provide information about the connectivity of atoms, but struggles with unambiguously determining stereochemistry and the precise spatial arrangement of atoms in the solid state. FTIR confirms the presence of functional groups, but gives no information about their placement within the molecule. HRMS confirms the elemental composition, but provides no structural information.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[3] This includes unit cell dimensions, bond lengths, bond angles, and the precise three-dimensional arrangement of atoms.[3] For a novel compound, this technique is the only way to unambiguously determine its solid-state structure.[4]

From Powder to Perfect Crystal: The Art of Crystallization

The most challenging step in single-crystal X-ray diffraction is often obtaining a high-quality single crystal.[5] This requires a highly pure sample and a systematic exploration of crystallization conditions.[6][7]

Experimental Protocol: Crystallization of 2-[(4-Iodophenyl)amino]propanohydrazide

  • Solvent Screening: The solubility of the purified compound is tested in a range of solvents to identify a solvent in which it is sparingly soluble.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol/water mixture) in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days.[8]

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile solvent, gradually decreasing the solubility of the compound and promoting crystal growth.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, in a controlled manner.[9]

The X-ray Diffraction Workflow

Once a suitable crystal is obtained, the process of structure determination can begin.

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement CrystalSelection Crystal Selection (Microscope) Mounting Mounting on Goniometer CrystalSelection->Mounting XraySource X-ray Generation Mounting->XraySource Diffraction Diffraction Pattern Collection XraySource->Diffraction DataProcessing Data Processing (Integration & Scaling) Diffraction->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected.[3] The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Data Processing: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.[10]

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.[11] This map reveals the positions of the atoms in the crystal lattice.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Validation and Deposition: The final structure is validated to ensure its quality and is then typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[12][13][14][15]

Interpreting the Crystallographic Data

The final output of a single-crystal X-ray diffraction experiment is a wealth of precise structural information.

Crystallographic Data (Hypothetical)
Parameter
Chemical formula
Formula weight
Crystal system
Space group
a, b, c (Å)
α, β, γ (°)
Volume (ų)
Z
R-factor (R1)
Goodness-of-fit (GOF)

The low R-factor and a Goodness-of-fit close to 1 indicate a high-quality structural model. The data provides precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and solid-state properties of the compound.

Comparative Analysis: The Unambiguous Power of X-ray Crystallography

The following diagram illustrates the increasing level of structural detail provided by each analytical technique, culminating in the definitive three-dimensional structure from X-ray crystallography.

G HRMS HRMS (Elemental Composition) FTIR FTIR (Functional Groups) HRMS->FTIR NMR NMR (Connectivity) FTIR->NMR Xray X-ray Crystallography (3D Structure) NMR->Xray

Caption: Hierarchy of Structural Information from Analytical Techniques.

As demonstrated, while spectroscopic methods provide essential preliminary data, they cannot offer the definitive and detailed three-dimensional structural information that single-crystal X-ray diffraction provides. For researchers, scientists, and drug development professionals, this level of certainty is not just advantageous; it is often a necessity for understanding molecular interactions, designing new materials, and developing effective pharmaceuticals.[16]

Conclusion

The structural confirmation of a novel compound like 2-[(4-Iodophenyl)amino]propanohydrazide is a systematic process that relies on a suite of analytical techniques. While NMR, FTIR, and mass spectrometry provide crucial pieces of the puzzle, single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional view of the molecule. This definitive structural information is the bedrock upon which further research and development can be confidently built.

References

  • Łukasik, E., & Wróbel, Z. (2014). 2-(Arylamino)aryliminophosphoranes as Easily Available and Convenient Starting Materials in the Synthesis of 1,2,3-Benzotriazoles. Synlett, 25(14), 1987-1990. [Link]

  • Gomktsyan, T., Shainova, R. S., Karapetyan, A., & Yengoyan, A. (2020). Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties. ResearchGate. [Link]

  • ResearchGate. (n.d.). a) Synthesis of N-phenyl-l-alanine (2 a). b) Synthesis of one of the... [Image]. [Link]

  • ResearchGate. (n.d.). Calculated ¹H NMR chemical shifts of the hydrazone form I and azo form... [Image]. [Link]

  • Synthesis of 2-acetylnoviosamine derivatives by hydrogenolytic cleavage of a spirocyclopropane. (2014). Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • ResearchGate. (n.d.). The 1 H-NMR spectral data (δ, ppm and J, Hz) of the N-substituted hydrazides. [Link]

  • CCDC. (n.d.). Structure Deposition Workshop (DEP-001). [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Anusevicius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. ResearchGate. [Link]

  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. [Link]

  • MDPI. (2019). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • NIH. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]

  • PubMed. (2014). Synthesis of 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones from arylguanidines. [Link]

  • CCDC. (n.d.). Structure Deposition Workshop. [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. [Link]

  • ACS Axial. (2025). Streamlining Crystallographic Information Files Submission and Publication.... [Link]

  • Portland Press. (2021). A beginner's guide to X-ray data processing. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • The Royal Society of Chemistry. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),... [Image]. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • CCDC. (n.d.). CIF Deposition Guidelines. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • NIH. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • ACS Publications. (2012). Ligation of Expressed Protein α-Hydrazides via Genetic Incorporation of an α-Hydroxy Acid. [Link]

  • Green Chemistry (RSC Publishing). (2014). Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. [Link]

  • FIZ Karlsruhe. (n.d.). Deposit Structures | ICSD DEPOT. [Link]

  • University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. [Link]

  • Spectroscopy & Instrumental Analysis. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • YouTube. (2024). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. [Link]

  • NIH. (2018). Microcrystal Electron Diffraction of Small Molecules. [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • YouTube. (2025). How to: Use Cambridge Structural Database Subsets. [Link]

  • MIT Information Systems. (n.d.). Cambridge Structural Database. [Link]

Sources

A Comparative Guide to the Biological Target Validation of 2-[(4-Iodophenyl)amino]propanohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both an art and a science. This guide provides an in-depth technical comparison of methodologies for the biological target validation of the novel compound, 2-[(4-Iodophenyl)amino]propanohydrazide. While a definitive biological target for this specific molecule is not yet publicly established, its structural motifs—a phenylhydrazide core with an iodophenyl substitution—suggest several plausible avenues for investigation based on the known activities of related chemical entities. Phenylhydrazide and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[1][2][3][4][5].

This guide will therefore focus on a comparative analysis of robust experimental strategies to identify and validate the biological target of 2-[(4-Iodophenyl)amino]propanohydrazide, providing a framework for its future development and for other novel chemical entities.

Postulated Biological Targets and Rationale

The chemical structure of 2-[(4-Iodophenyl)amino]propanohydrazide provides clues to its potential biological roles. The hydrazide functional group is a common structural fragment in many active pharmaceutical ingredients and natural products, known to exhibit a variety of pharmacological effects such as antiviral, antioxidant, and anticancer activities[2]. Specifically, hydrazide derivatives have been explored as inhibitors of enzymes like lipoxygenase, histone deacetylases (HDACs), and enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of bacteria[2][6]. The iodophenyl group, while sometimes used for radio-labeling in imaging studies[7][8], can also contribute to specific binding interactions with protein targets.

Based on this structural analysis, we can postulate several classes of potential biological targets for 2-[(4-Iodophenyl)amino]propanohydrazide:

  • Enzymes in Pathogen Metabolism: Given the reported antibacterial and antifungal activities of similar compounds, enzymes essential for microbial survival, such as dihydrofolate reductase (DHFR) or enoyl-ACP reductase, are plausible targets[6][9].

  • Inflammatory Pathway Enzymes: The anti-inflammatory potential of phenylhydrazine derivatives suggests that enzymes like cyclooxygenases (COX) or lipoxygenases, which are central to prostaglandin and leukotriene biosynthesis, could be targets[10].

  • Protein Kinases: The iodophenyl moiety is present in some kinase inhibitors, and dysregulation of kinase activity is a hallmark of many cancers.

  • Amyloid-beta Plaques: Certain iodinated compounds have been investigated for their ability to bind to amyloid-beta plaques, which are implicated in Alzheimer's disease[11].

A Comparative Framework for Target Validation

Target validation is a multi-faceted process that confirms the role of a molecular target in a disease process and establishes that modulation of the target is likely to have a therapeutic effect[12]. For a novel compound like 2-[(4-Iodophenyl)amino]propanohydrazide, a multi-pronged approach is essential. Below, we compare several key methodologies.

Direct Target Identification Methods

These methods aim to directly identify the protein(s) that physically interact with the compound of interest.

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography The compound is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate.Direct identification of binding partners.Can be technically challenging; immobilization may alter the compound's binding properties; may identify non-specific binders.
Drug Affinity Responsive Target Stability (DARTS) Exploits the principle that protein-ligand binding can alter the protein's susceptibility to proteolysis.Does not require compound modification; can be performed in a cellular context.May not be suitable for all protein targets; requires sensitive proteomics techniques.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding across the proteome.Provides a global view of target engagement in a cellular environment.Requires specialized equipment and expertise in quantitative proteomics.
Indirect Target Validation Methods

These methods infer the target by observing the biological consequences of its modulation.

MethodPrincipleAdvantagesDisadvantages
Genetic Knockdown/Knockout (RNAi, CRISPR) The expression of a candidate target gene is silenced or deleted to see if it phenocopies the effect of the compound.Provides strong evidence for target causality.Off-target effects of RNAi/CRISPR can confound results; compensation by other proteins may mask the phenotype.
Overexpression Studies The candidate target protein is overexpressed to see if it confers resistance to the compound.Complements knockdown/knockout studies to build a stronger case for the target.Overexpression can lead to non-physiological effects and artifacts.
Enzymatic Assays The effect of the compound is tested on the activity of purified candidate enzymes.Provides direct evidence of target modulation and allows for the determination of inhibitory constants (e.g., IC50, Ki).Requires a purified and active enzyme; does not confirm target engagement in a cellular context.

Experimental Workflows: A Head-to-Head Comparison

To illustrate the application of these methods for 2-[(4-Iodophenyl)amino]propanohydrazide, we present two comparative experimental workflows.

Workflow 1: Hypothesis-Driven Approach (Candidate Target Validation)

This workflow is appropriate when a putative target has been identified, for instance, through computational modeling or analogy to known drugs. Let's assume we hypothesize that 2-[(4-Iodophenyl)amino]propanohydrazide targets a specific bacterial enzyme, such as E. coli DHFR.

Caption: Hypothesis-driven target validation workflow.

Workflow 2: Unbiased, Discovery-Based Approach (De Novo Target Identification)

This workflow is employed when there is no a priori knowledge of the biological target.

Caption: Unbiased target identification and validation workflow.

Detailed Experimental Protocols

Protocol: Affinity Chromatography
  • Synthesis of Affinity Probe: Synthesize a derivative of 2-[(4-Iodophenyl)amino]propanohydrazide with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Immobilization: Covalently attach the affinity probe to the sepharose beads according to the manufacturer's protocol.

  • Preparation of Cell Lysate: Grow the cells of interest (e.g., bacteria, cancer cell line) and prepare a native protein lysate.

  • Affinity Pull-down: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, for example, by changing the pH or by competitive elution with the free compound.

  • Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Protocol: Enzymatic Assay (Example: DHFR)
  • Reaction Mixture Preparation: Prepare a reaction buffer containing NADPH, dihydrofolate, and the purified DHFR enzyme.

  • Compound Incubation: Add varying concentrations of 2-[(4-Iodophenyl)amino]propanohydrazide to the reaction mixture and incubate for a defined period.

  • Initiation of Reaction: Start the reaction by adding the substrate (dihydrofolate).

  • Monitoring of Reaction: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction rates and plot them against the compound concentration to determine the IC50 value.

Signaling Pathway Context

Should the target of 2-[(4-Iodophenyl)amino]propanohydrazide be identified as a key signaling protein, understanding its position in the relevant pathway is crucial. For instance, if the compound is found to inhibit a kinase in a cancer-related pathway, its downstream effects on cell proliferation, survival, and apoptosis need to be elucidated.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Hypothesized Target Kinase Receptor->TargetKinase Activates DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 Phosphorylates DownstreamEffector2 Downstream Effector 2 TargetKinase->DownstreamEffector2 Phosphorylates Proliferation Cell Proliferation DownstreamEffector1->Proliferation Promotes Apoptosis Apoptosis DownstreamEffector2->Apoptosis Inhibits Compound 2-[(4-Iodophenyl)amino]propanohydrazide Compound->TargetKinase Inhibits

Caption: Illustrative signaling pathway showing a hypothesized kinase target.

Conclusion and Future Directions

The validation of a biological target for a novel compound like 2-[(4-Iodophenyl)amino]propanohydrazide is a critical step in the drug discovery pipeline. This guide has provided a comparative overview of the key methodologies available to researchers. A combination of direct and indirect approaches, as outlined in the proposed workflows, will provide the most robust and compelling evidence for the compound's mechanism of action. The choice of the initial strategy will depend on the available resources and any pre-existing biological data for the compound or its analogs. Future work should focus on synthesizing chemical probes for affinity-based methods and generating resistant mutants to confirm the identified target in a cellular context.

References

  • ChemRxiv. (2024). SYNTHESIS, CHARACTRIZATION AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASES DERIVED FROM PHENYL HYDRAZINE DERIVATIVES AND THEIR Cu (II) and Zn (II) COMPLEXES. [Link]

  • ResearchGate. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. [Link]

  • PubMed Central (PMC). (2023). Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. [Link]

  • National Center for Biotechnology Information (NCBI). (2011). 5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E). [Link]

  • PubMed Central (PMC). (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. [Link]

  • PubMed Central (PMC). (n.d.). 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. [Link]

  • PubMed Central (PMC). (n.d.). Recent advances in identifying protein targets of bioactive natural products. [Link]

  • MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. [Link]

  • PubMed. (n.d.). Chemical synthesis and in silico molecular modeling of novel pyrrolyl benzohydrazide derivatives: Their biological evaluation against enoyl ACP reductase (InhA) and Mycobacterium tuberculosis. [Link]

  • ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. [Link]

  • PubMed Central (PMC). (n.d.). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. [Link]

  • PubMed. (2024). Identification and Validation of Compounds Targeting Leishmania major Leucyl-Aminopeptidase M17. [Link]

  • PubMed Central (PMC). (n.d.). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. [Link]

  • PubMed. (2009). Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evaluation. [Link]

  • YouTube. (2021). examples of competitive reversible enzyme inhibitors. [Link]

  • RSC Publishing. (2024). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. [Link]

  • YouTube. (2010). 21.05 Mechanism-based Inhibition of Enzymes. [Link]

  • BioNinja. (n.d.). Enzyme Inhibition. [Link]

  • PubMed. (n.d.). Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides. [Link]

  • PubMed Central (PMC). (n.d.). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.